H-Asp-OtBu
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCNJZIFKBDJQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Aspartic Acid tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of key tert-butyl protected aspartic acid derivatives, namely L-Aspartic acid 4-tert-butyl ester (H-Asp(OtBu)-OH) and L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu.HCl). These compounds are fundamental building blocks in solid-phase peptide synthesis (SPPS), offering strategic protection of carboxylic acid functional groups to facilitate controlled peptide chain elongation. This document outlines their chemical and physical properties, experimental protocols for their use, and graphical representations of relevant chemical processes.
Introduction
L-aspartic acid possesses two carboxylic acid groups and an amino group, all of which can participate in chemical reactions. In the context of peptide synthesis, selective protection of these functional groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The tert-butyl (OtBu) ester is a widely used protecting group for the carboxylic acid moieties of aspartic acid due to its stability under the basic conditions used for Fmoc group removal and its facile cleavage under acidic conditions.[1] This guide will focus on two key derivatives: the mono-protected H-Asp(OtBu)-OH and the di-protected H-Asp(OtBu)-OtBu.HCl.
Chemical and Physical Properties
The chemical and physical properties of H-Asp(OtBu)-OH and H-Asp(OtBu)-OtBu.HCl are summarized in the tables below. These properties are crucial for their handling, storage, and application in synthetic protocols.
H-Asp(OtBu)-OH (L-Aspartic acid 4-tert-butyl ester)
| Property | Value | Reference |
| Molecular Formula | C8H15NO4 | [2][3][4][5] |
| Molecular Weight | 189.21 g/mol | [3][4][6][7] |
| CAS Number | 3057-74-7 | [2][3][4][5] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 220°C (decomposes) | [2][3] |
| pKa (Predicted) | 2.19 ± 0.23 | [3] |
| Optical Activity [α]20/D | +9 ± 2°, c = 2% in methanol: water (4:1) | [3] |
| Storage | 2-8°C, sealed in a dry environment | [3][7] |
H-Asp(OtBu)-OtBu.HCl (L-Aspartic acid di-tert-butyl ester hydrochloride)
| Property | Value | Reference |
| Molecular Formula | C12H24ClNO4 | [8][9][10] |
| Molecular Weight | 281.78 g/mol | [9][10][11] |
| CAS Number | 1791-13-5 | [8][9][10] |
| Appearance | White powder | [12] |
| Melting Point | 152-155 °C | [13] |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance), Methanol, and Ethanol. | [8][9] |
| Storage | -20°C for long-term storage of the solid. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Storage should be in sealed containers, away from moisture. | [9][14] |
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH
This protocol outlines the standard steps for incorporating an Asp(OtBu) residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-Asp(OtBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane - DCM, Methanol)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.[8]
-
Add the activated amino acid solution to the deprotected resin.[8]
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.[8]
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Global Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), to cleave the peptide from the resin and simultaneously remove the tert-butyl side-chain protecting groups.[1][15]
Synthesis of H-Asp(OtBu)-OtBu.HCl from Z-Asp(OtBu)-OtBu
This protocol describes the deprotection of a Z-protected aspartic acid di-tert-butyl ester to yield the hydrochloride salt.
Materials:
-
Z-Asp(OtBu)-OtBu (N-benzyloxycarbonyl-L-aspartic acid di-tert-butyl ester)
-
Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Ammonium formate (for transfer hydrogenation) or Hydrogen gas
-
Celite
-
Ethyl acetate
-
Saturated solution of HCl in ethyl acetate
Procedure:
-
Dissolve the crude Z-Asp(OtBu)-OtBu in ethanol.[8]
-
Add 10% Pd/C catalyst.[8]
-
For transfer hydrogenation, add an excess of ammonium formate and stir the suspension at room temperature overnight. Alternatively, conduct the reaction under a hydrogen atmosphere.[8]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.[8]
-
Concentrate the filtrate under reduced pressure.[8]
-
Dissolve the residue in ethyl acetate and cool the solution to 0 °C.[8]
-
Add a saturated solution of HCl in ethyl acetate dropwise with stirring.[8]
-
The product, H-Asp(OtBu)-OtBu.HCl, will precipitate as a white solid.[8]
-
Collect the solid by filtration and dry under vacuum.[12]
Key Chemical Reactions and Workflows
Role of OtBu Protection in Solid-Phase Peptide Synthesis (SPPS)
The tert-butyl protecting groups on the aspartic acid side chain are crucial for preventing unwanted side reactions during peptide synthesis. The following diagram illustrates the general workflow of Fmoc-SPPS, highlighting the stability of the OtBu group during the basic deprotection step and its removal during the final acidic cleavage.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Aspartimide Formation: A Common Side Reaction
A significant side reaction involving aspartic acid residues in peptide synthesis is the formation of a succinimide derivative known as aspartimide. This occurs through the intramolecular cyclization of the peptide backbone, where the nitrogen atom of the (n+1) amino acid attacks the carbonyl group of the aspartic acid side chain. The bulky tert-butyl ester group on the side chain sterically hinders this attack, thus minimizing aspartimide formation.[1]
Caption: Mechanism of aspartimide formation from an Asp(OtBu) residue.
Stability and Storage
Proper storage of H-Asp-OtBu derivatives is critical to maintain their chemical integrity. The primary stability concern is the hydrolysis of the tert-butyl ester groups, which is accelerated by moisture and acidic conditions.[14]
-
Solid Form: For long-term stability, H-Asp(OtBu)-OtBu.HCl should be stored at -20°C.[14] H-Asp(OtBu)-OH should be stored at 2-8°C.[7] Both should be kept in tightly sealed containers away from moisture.[9][14]
-
In Solution: Stock solutions of H-Asp(OtBu)-OtBu.HCl are best stored at -80°C for up to 6 months or at -20°C for up to one month.[9] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot solutions after preparation.[14] When preparing solutions, the use of anhydrous solvents is advised to minimize hydrolysis.[14]
Conclusion
H-Asp(OtBu)-OH and H-Asp(OtBu)-OtBu.HCl are indispensable reagents in the field of peptide synthesis and drug development. Their tert-butyl ester protecting groups provide a robust strategy for preventing unwanted side reactions, particularly aspartimide formation. A thorough understanding of their chemical and physical properties, as detailed in this guide, is essential for their effective application in the laboratory. Adherence to proper handling, storage, and synthetic protocols will ensure the successful synthesis of high-purity peptides for research and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. H-Asp(OtBu)-OH | CAS#:3057-74-7 | Chemsrc [chemsrc.com]
- 3. H-Asp(OtBu)-OH - Protheragen [protheragen.ai]
- 4. H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 5. peptide.com [peptide.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 4125-93-3 [amp.chemicalbook.com]
- 8. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide.com [peptide.com]
- 11. chemscene.com [chemscene.com]
- 12. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]
- 13. H-ASP(OTBU)-OTBU HCL CAS#: 1791-13-5 [amp.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
H-Asp-OtBu: A Technical Guide for Researchers in Drug Development
L-Aspartic acid β-tert-butyl ester (H-Asp(OtBu)-OH) , a key building block in peptide synthesis, is a protected form of the amino acid L-aspartic acid. This guide provides an in-depth overview of its properties, supplier information, and its application in solid-phase peptide synthesis (SPPS), with a focus on addressing the challenges associated with its use.
Core Compound Information
The most commonly utilized form of H-Asp-OtBu is L-Aspartic acid β-tert-butyl ester, where the side chain carboxylic acid is protected by a tert-butyl group. This protection is crucial to prevent unwanted side reactions during peptide synthesis.
CAS Number: 3057-74-7[1][2][3][4][5][6]
Physicochemical Data
The following table summarizes the key physicochemical properties of H-Asp(OtBu)-OH.
| Property | Value | References |
| Molecular Formula | C₈H₁₅NO₄ | [2][3][4] |
| Molecular Weight | 189.21 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 220°C (decomposition) | [3] |
| Boiling Point | 318.7 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.162 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in methanol and water | [3] |
| Storage Temperature | 2-8°C or Room Temperature (Inert atmosphere) | [2][3][4] |
Supplier Information
A variety of chemical suppliers offer H-Asp(OtBu)-OH, often with different purity grades suitable for research and manufacturing purposes.
| Supplier | Product Name | Purity |
| Sigma-Aldrich | L-Aspartic acid 4-tert-butyl ester | ≥98.0% (TLC)[5] |
| ChemScene | H-Asp(OtBu)-OtBu.HCl (di-tert-butyl ester) | ≥97%[7] |
| MedChemExpress | L-Aspartic acid 4-tert-butyl ester | Research Grade |
| Aapptec | H-Asp(OtBu)-OH | Not specified |
| BLD Pharm | H-Asp(OtBu)-OH | Not specified[6] |
| Protheragen | H-Asp(OtBu)-OH | Not specified[2] |
| LookChem | L-Aspartic acid 4-tert-butyl ester | Not specified[3] |
Application in Solid-Phase Peptide Synthesis (SPPS)
H-Asp(OtBu)-OH is a fundamental reagent in Fmoc-based solid-phase peptide synthesis. The tert-butyl protecting group on the side chain of aspartic acid prevents the carboxyl group from participating in unwanted reactions during the peptide chain elongation.
General Workflow of Fmoc-Based SPPS
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Incorporation of H-Asp(OtBu)-OH in SPPS
This protocol outlines the standard steps for incorporating an H-Asp(OtBu)-OH residue into a growing peptide chain on a solid support using Fmoc chemistry.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 20-30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.
-
Agitate for an initial 5 minutes, drain the solution, and then treat with a fresh 20% piperidine/DMF solution for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
3. Washing:
-
Thoroughly wash the resin with DMF (typically 5-6 times) to remove residual piperidine and byproducts.
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid to be coupled next in the sequence (in this case, if the preceding amino acid is being added to an Asp(OtBu) residue, this step would involve the next amino acid in the sequence). For coupling of Fmoc-Asp(OtBu)-OH, it would be the activated species.
-
A typical activation mixture consists of:
-
Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)
-
A coupling agent such as HBTU (3-4.8 equivalents)
-
A base such as N,N-diisopropylethylamine (DIPEA) (5-10 equivalents)
-
-
Dissolve these reagents in DMF and allow to react for a few minutes.
-
Add the activated amino acid solution to the washed resin.
-
Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.
-
The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
5. Washing:
-
After the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group from the aspartic acid residue) are removed.
-
This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). A common cleavage cocktail is TFA/H₂O/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. The TIS acts as a scavenger to trap the reactive tert-butyl cations released during deprotection.
8. Peptide Precipitation and Purification:
-
The cleaved peptide is then precipitated from the cleavage mixture using cold diethyl ether.
-
The crude peptide is collected by centrifugation, washed with ether, and then dried.
-
Final purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
A Critical Side Reaction: Aspartimide Formation
A significant challenge when using H-Asp(OtBu)-OH in peptide synthesis is the formation of a succinimide ring, known as aspartimide. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn and can be exacerbated by prolonged exposure to the basic conditions of Fmoc deprotection. Aspartimide formation can lead to the epimerization of the aspartic acid residue and the formation of β-aspartyl peptide impurities, which are often difficult to separate from the desired product.
Mitigation Strategies for Aspartimide Formation
To minimize the risk of aspartimide formation, several strategies can be employed:
-
Use of Bulkier Protecting Groups: While H-Asp(OtBu)-OH is widely used, alternative protecting groups that are bulkier than tert-butyl can sterically hinder the intramolecular cyclization.
-
Modified Deprotection Conditions: Reducing the basicity of the Fmoc deprotection solution can decrease the rate of aspartimide formation. This can be achieved by using a lower concentration of piperidine or by adding a weak acid to the deprotection cocktail.
-
Backbone Protection: For particularly problematic sequences, a dipeptide building block with a backbone protecting group, such as 2,4-dimethoxybenzyl (Dmb), can be used. For example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH effectively prevents the initial cyclization step.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
Solubility Profile of L-Aspartic Acid β-tert-butyl Ester (H-Asp-OtBu) in Common Laboratory Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of L-Aspartic acid β-tert-butyl ester (H-Asp-OtBu), a critical protected amino acid derivative utilized in peptide synthesis and drug development. Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document presents available solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for solvent selection.
Summary of Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is limited in publicly available literature. However, data for closely related derivatives, such as its N-Fmoc protected form and its hydrochloride salt, provide valuable insights into its solubility profile. The presence of the free amine and carboxylic acid functionalities in this compound, along with the hydrophobic tert-butyl group, results in a complex solubility behavior that is highly dependent on the solvent's polarity and proticity.
The following table summarizes the available quantitative and qualitative solubility data for this compound and its derivatives. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the presence of co-solvents.
| Compound Name | Solvent | Solubility | Temperature (°C) | Method | Notes |
| L-Aspartic acid β-tert-butyl ester (this compound) | Water | Slightly soluble[1] | Not Specified | Not Specified | Sonication may be required. |
| Methanol | Soluble[1] | Not Specified | Not Specified | Heating and sonication may be required. | |
| H-D-Asp(OtBu)-OH (D-isomer) | Water | 87.5 mg/mL[2] | Not Specified | Ultrasonic | |
| Fmoc-Asp(OtBu)-OH | Dimethyl Sulfoxide (DMSO) | 200 mg/mL[3] | Not Specified | Ultrasonic | Hygroscopic DMSO can impact solubility. |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble[4] | Not Specified | Not Specified | ||
| Water | Slightly soluble[4] | Not Specified | Not Specified | ||
| H-Asp(OtBu)-OtBu.HCl | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[5] | Not Specified | Ultrasonic | |
| N-Boc-L-aspartic acid 4-tert-butyl ester | Methanol, Dimethyl Sulfoxide (DMSO) | Soluble[6] | Not Specified | Not Specified |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following is a detailed protocol for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected laboratory solvents (e.g., water, methanol, ethanol, DMF, DMSO, acetonitrile, acetone, chloroform) of analytical grade
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Thermostatic shaker or orbital incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other validated analytical method for quantification.
2. Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The exact equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette, ensuring that no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with a known volume of a suitable solvent to bring the concentration of this compound within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the designated temperature.
-
3. Data Analysis and Reporting:
-
Express the solubility in standard units such as mg/mL or g/100 mL.
-
Perform each experiment in triplicate to ensure the reliability of the results and report the mean solubility with the standard deviation.
-
Record all experimental parameters, including the specific batch of this compound used, solvent grade, temperature, equilibration time, and the analytical method details.
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
References
The Gatekeeper of Carboxyl Groups: An In-depth Technical Guide to the OtBu Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of protecting groups, temporary chemical modifications that shield reactive functional groups from unwanted side reactions. Among the arsenal of protective groups available to chemists, the tert-butyl ester (OtBu) group stands out as a workhorse for the protection of carboxylic acid side chains, particularly those of aspartic acid (Asp) and glutamic acid (Glu). Its widespread adoption, especially within the dominant Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, is a testament to its unique combination of stability and selective lability.
This technical guide provides a comprehensive exploration of the OtBu protecting group, detailing its fundamental role, the chemistry of its application and removal, quantitative performance data, and detailed experimental protocols.
Core Principles: The Role and Orthogonality of OtBu
The primary function of the OtBu group in peptide synthesis is to mask the nucleophilicity of the side-chain carboxyl group of acidic amino acids like aspartic acid and glutamic acid.[1] If left unprotected, these side-chain carboxyl groups could interfere with the desired peptide bond formation at the C-terminus, leading to branched peptides, side reactions, and reduced yields of the target peptide.[2]
The utility of the OtBu group is intrinsically linked to the principle of orthogonality . In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups.[3][4] The most prevalent orthogonal strategy in modern SPPS is the Fmoc/tBu approach.[5] This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group and acid-labile groups, such as OtBu, for the "permanent" protection of amino acid side chains.[1][5]
The OtBu group is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the Fmoc group during each cycle of peptide chain elongation.[6][7] It is, however, readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[1][6] This orthogonal relationship is the cornerstone of the Fmoc/tBu strategy, allowing for the selective and stepwise assembly of the peptide chain with high fidelity.
Chemical Mechanisms and Workflows
The chemical transformations involving the OtBu protecting group are central to the Fmoc/tBu SPPS workflow.
Protection of Aspartic and Glutamic Acid
The introduction of the OtBu protecting group onto the side chain carboxyl group of aspartic or glutamic acid is a crucial step in preparing the building blocks for SPPS. This is typically achieved through acid-catalyzed esterification with isobutylene or tert-butanol.
The SPPS Cycle with OtBu Protection
During Fmoc/tBu SPPS, the OtBu group on the side chains of Asp and Glu residues remains intact throughout the iterative cycles of Nα-Fmoc deprotection and amino acid coupling.
Deprotection of the OtBu Group
The final step in SPPS is the global deprotection, where the peptide is cleaved from the resin and all side-chain protecting groups are removed. The OtBu group is cleaved by a strong acid, typically TFA, via a mechanism that generates a stable tert-butyl cation.
The generated tert-butyl cations are reactive electrophiles that can cause side reactions by alkylating nucleophilic residues such as tryptophan, methionine, and cysteine. To prevent these unwanted modifications, "scavengers" are added to the cleavage cocktail to trap the tert-butyl cations.
Data Presentation: A Comparative Analysis
The choice of a protecting group significantly impacts the efficiency of peptide synthesis, crude peptide purity, and the profile of side products. The following tables summarize quantitative data comparing the OtBu group with other common carboxyl protecting groups.
Table 1: Comparison of Carboxyl Protecting Groups in Peptide Synthesis
| Protecting Group | Structure | Cleavage Conditions | Stability | Common Side Reactions |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., 95% TFA)[6] | Stable to base (piperidine)[6] | Aspartimide formation, t-butylation of sensitive residues[7][8] |
| Benzyl (OBzl) | -CH₂-Ph | Strong acid (HF), Hydrogenolysis[1] | Stable to mild acid (TFA) | Acid-catalyzed side reactions, requires harsh cleavage conditions[1] |
| Allyl (OAll) | -CH₂-CH=CH₂ | Pd(0) catalyst[9] | Stable to acid and base | Requires specific catalyst, potential for incomplete removal |
| Cyclohexyl (OcHex) | -c-C₆H₁₁ | Strong acid (HF)[10] | Stable to mild acid (TFA) | Lower aspartimide formation than OBzl[10] |
Table 2: Quantitative Data on Aspartimide Formation for Different Asp Protecting Groups
| Asp Protecting Group | Peptide Sequence | Deprotection/Cleavage Conditions | Aspartimide Formation (%) | Reference |
| Asp(OtBu) | VKDGYI | 20% piperidine/DMF (200 min) | ~10-15% | [11] |
| Asp(OMpe) | VKDGYI | 20% piperidine/DMF (200 min) | ~5-8% | [11] |
| Asp(OBno) | VKDGYI | 20% piperidine/DMF (200 min) | <1% | [11] |
| Asp(OBzl) | E-D-G-T | HF-anisole (9:1) at 0°C | Rate constant: 73.6 x 10⁻⁶ s⁻¹ | [10] |
| Asp(OcHex) | E-D-G-T | HF-anisole (9:1) at 0°C | ~3 times slower than OBzl | [10] |
| Asp(OtBu) | Ac-G-D-G-A-K-F-NH₂ | Increasing Fmoc deprotection time | Linear increase | [12] |
| Asp(OMpe) | Ac-G-D-G-A-K-F-NH₂ | Increasing Fmoc deprotection time | Reduced formation vs. OtBu | [12] |
Table 3: Crude Peptide Purity and Yield for Different Synthetic Strategies
| Synthetic Strategy | Protecting Groups | Expected Crude Purity (HPLC) | Expected Overall Yield | Key Considerations |
| Fmoc/tBu | Nα-Fmoc, Side chain-tBu (including OtBu) | 70-95%[13] | 10-50% | Milder deprotection conditions, potential for aspartimide formation.[1][13] |
| Boc/Bzl | Nα-Boc, Side chain-Bzl (including OBzl) | 40-80%[13] | 5-30% | Requires strong acid (HF) for final cleavage, leading to more side products.[1][13] |
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving the OtBu protecting group.
Protocol 1: Synthesis of Fmoc-Asp(OtBu)-OH
This protocol describes a common method for the tert-butylation of the β-carboxyl group of Fmoc-Asp-OH using isobutylene and a catalytic amount of sulfuric acid.
Materials:
-
Fmoc-Asp-OH
-
Dichloromethane (DCM), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Isobutylene (gas or liquid)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Suspend Fmoc-Asp-OH (1 equivalent) in anhydrous DCM in a pressure-resistant flask equipped with a magnetic stirrer.
-
Cool the suspension to -10 °C in an ice-salt bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Slowly bubble isobutylene gas through the suspension or add condensed liquid isobutylene (4-5 equivalents) while maintaining the temperature at -10 °C.
-
Seal the flask and allow the reaction to stir at room temperature for 24-48 hours. The suspension should gradually become a clear solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-Asp(OtBu)-OH.
Protocol 2: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle for the addition of an Fmoc-protected amino acid (with OtBu side-chain protection where applicable) to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-amino acid (with OtBu protection for Asp/Glu)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 2.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next synthesis cycle.
Protocol 3: Final Cleavage and Deprotection of the Peptide
This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the OtBu and other acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5, v/v/v)[7]
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 4: Selective On-Resin Deprotection of OtBu
This protocol describes the selective removal of the OtBu group from an aspartic or glutamic acid side chain while the peptide remains attached to the resin, enabling on-resin side-chain modification.
Materials:
-
Peptide-resin containing an Asp(OtBu) or Glu(OtBu) residue
-
Dichloromethane (DCM)
-
Ferric chloride (FeCl₃), anhydrous[14]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM and add a solution of anhydrous FeCl₃ (5 equivalents relative to the Asp/Glu residue) in DCM.
-
Agitate the mixture at room temperature for 1.5 hours.[14]
-
Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Once the deprotection is complete, drain the FeCl₃ solution.
-
Wash the resin extensively with DMF (at least 10 times) to completely remove the iron salts.[14]
-
The resin with the deprotected side-chain carboxyl group is now ready for on-resin modification (e.g., lactamization, conjugation).
Conclusion
The OtBu protecting group is an indispensable tool in the peptide chemist's toolbox, particularly for the widely used Fmoc/tBu SPPS strategy. Its robustness under basic conditions and clean cleavage with acid provide the necessary orthogonality for the synthesis of complex peptides. While challenges such as aspartimide formation exist, a thorough understanding of the underlying chemistry and the implementation of optimized protocols, including the use of appropriate scavengers and alternative protecting groups for problematic sequences, can mitigate these side reactions. The ability to selectively deprotect the OtBu group on-resin further extends its utility, enabling the synthesis of cyclic and other modified peptides with diverse biological functions. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, a deep understanding of the role and application of the OtBu protecting group will remain a critical asset for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mesalabs.com [mesalabs.com]
- 10. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 12. Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization [cem.com]
- 13. benchchem.com [benchchem.com]
- 14. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of H-Asp-OtBu in the Synthesis of Bioactive Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of H-Asp-OtBu (L-Aspartic acid β-tert-butyl ester) in the synthesis of bioactive peptides. We will delve into the core principles of its application, focusing on the widely used N-terminally protected form, Fmoc-Asp(OtBu)-OH, within the framework of Solid-Phase Peptide Synthesis (SPPS). This guide will offer detailed experimental protocols, quantitative data on synthesis outcomes, and a visual representation of the signaling pathway of a prominent bioactive peptide synthesized using this methodology.
The Cornerstone of Aspartic Acid Incorporation: The Tert-butyl Protecting Group
In the intricate process of peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the reactive side chains of amino acids.[1][2] For aspartic acid, the β-carboxyl group is highly reactive and must be masked to ensure the formation of the correct peptide bond at the α-amino group. The tert-butyl (tBu) ester, in the form of this compound, serves as a robust and reliable protecting group.[3][4]
The OtBu group exhibits stability under the basic conditions required for the removal of the temporary Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group during SPPS.[3][5] However, it is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the synthesized peptide from the solid support resin.[5][6] This orthogonality is a cornerstone of the Fmoc/tBu strategy in modern peptide synthesis.[3]
One of the primary challenges in incorporating aspartic acid residues is the potential for aspartimide formation, a side reaction that can lead to impurities and reduced yields.[4][7] The bulky nature of the tert-butyl group on the side chain sterically hinders the intramolecular cyclization that leads to aspartimide formation, making Fmoc-Asp(OtBu)-OH a preferred building block for many synthetic strategies.[4][5]
Synthesis of a Bioactive Peptide: The Case of Cyclo(Arg-Gly-Asp-D-Phe-Lys) [c(RGDfK)]
To illustrate the practical application of this compound, we will focus on the synthesis of c(RGDfK), a cyclic pentapeptide that is a potent and selective ligand for αvβ3 integrin.[8][9] This peptide and its derivatives are extensively investigated for their potential in cancer diagnosis and therapy.[][11]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of c(RGDfK) using Fmoc-Asp(OtBu)-OH on a solid support.
| Parameter | Value | Reference |
| Crude Protected Peptide Yield | 85% | [] |
| Final Purified Peptide Yield | 42% (51 mg) | [] |
| Purity of Cyclized Product | >90% | [12] |
| Final Purity (after HPLC) | >95% | [] |
| IC50 (αvβ3 integrin inhibition) | 0.94 nM | [13] |
Detailed Experimental Protocol: Solid-Phase Synthesis of c(RGDfK)
This protocol outlines the key steps for the manual solid-phase synthesis of c(RGDfK) using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)
-
2-Chlorotrityl chloride resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Methanol
-
Diethyl ether
Workflow Diagram:
Procedure:
-
Resin Loading and Swelling: Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel. Load the first amino acid, Fmoc-Gly-OH, onto the resin in the presence of DIEA.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) with HBTU and DIEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a Kaiser test.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the linear sequence: Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, and Fmoc-Asp(OtBu)-OH.
-
On-Resin Cyclization: After the linear peptide is assembled, perform on-resin cyclization. This typically involves deprotection of the N-terminal Fmoc group and the side-chain protecting group of the C-terminal amino acid, followed by the formation of the amide bond between the N- and C-termini using a coupling agent like HBTU or PyBOP.
-
Cleavage and Global Deprotection: Once cyclization is complete, treat the resin with a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours. This step cleaves the peptide from the resin and simultaneously removes all side-chain protecting groups, including the OtBu from aspartic acid and Boc from lysine.[]
-
Precipitation and Purification: Precipitate the crude cyclic peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final c(RGDfK) peptide by mass spectrometry and analytical HPLC.
Bioactivity and Signaling Pathway of c(RGDfK)
The biological activity of c(RGDfK) stems from its ability to bind to αvβ3 integrin, a cell surface receptor that is overexpressed on various tumor cells and activated endothelial cells during angiogenesis.[14][15] This interaction inhibits the binding of natural extracellular matrix proteins to the integrin, thereby interfering with crucial cellular processes like cell adhesion, migration, proliferation, and survival.[15]
Signaling Pathway Diagram
The binding of c(RGDfK) to αvβ3 integrin triggers a cascade of intracellular signaling events. A simplified representation of this pathway is depicted below.
Broader Applications in Bioactive Peptide Synthesis
The utility of this compound extends beyond RGD peptides. It is a crucial component in the synthesis of a wide array of bioactive peptides, including:
-
Antimicrobial Peptides (AMPs): Peptides like temporins, which exhibit potent activity against various pathogens, often contain aspartic acid residues.[16][17] The synthesis of temporin analogues has been successfully achieved using Fmoc/tBu SPPS.[16][18] The mechanism of action for many AMPs involves the disruption of the bacterial cell membrane.[4][19]
-
Hormonal Peptides: Glucagon-like peptide-1 (GLP-1) analogues, used in the treatment of type 2 diabetes and obesity, are complex peptides whose synthesis relies on the robust protection of acidic residues like aspartic acid.[20][21][22] The signaling pathway of GLP-1 involves the activation of the GLP-1 receptor, leading to increased insulin secretion and other metabolic benefits.[1][6][7]
Conclusion
This compound, and its N-Fmoc protected counterpart, are indispensable tools in the modern synthetic chemist's arsenal for the creation of complex and bioactive peptides. The tert-butyl protecting group provides the necessary stability and orthogonal deprotection characteristics for successful Fmoc-based solid-phase peptide synthesis. As demonstrated with the synthesis of c(RGDfK), this strategy enables the efficient production of high-purity peptides with significant therapeutic potential. A thorough understanding of the principles of its use, including strategies to mitigate side reactions like aspartimide formation, is paramount for the successful development of novel peptide-based therapeutics and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectormine.com [vectormine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Studies of New Temporin A Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CN112912390A - Preparation method of GLP-1 analogue - Google Patents [patents.google.com]
- 22. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
Foundational Research Involving L-Aspartic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-aspartic acid, a non-essential amino acid, serves as a fundamental building block in a multitude of physiological processes. Its intrinsic biological activity and versatile chemical nature make it and its derivatives a compelling scaffold for foundational research and drug discovery. This technical guide provides an in-depth overview of the core research involving L-aspartic acid derivatives, focusing on their synthesis, biological activities, and therapeutic potential. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative bioactivity data, and visualizations of key biological pathways and experimental workflows.
Physicochemical and Bioactivity Data of L-Aspartic Acid and Its Derivatives
The following tables summarize key physicochemical properties and quantitative bioactivity data for L-aspartic acid and a selection of its derivatives. This information is crucial for understanding their structure-activity relationships and potential for further development.
Table 1: Physicochemical Properties of L-Aspartic Acid and Selected Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | pKa Values | LogP |
| L-Aspartic Acid | C₄H₇NO₄ | 133.10 | >300 (dec.)[1][2] | 5 g/L (25 °C)[2] | 1.99, 3.9, 9.6[1][2] | -0.67[2] |
| N-Methyl-D-aspartic acid (NMDA) | C₅H₉NO₄ | 147.13[3] | 189–190 (dec.)[3] | 50 mg/mL[3] | - | - |
| L-Alanyl-L-aspartic acid | C₇H₁₂N₂O₅ | 205.18 | 182.4–184.9[4] | - | - | - |
| L-Asparaginyl-L-aspartic acid | C₈H₁₃N₃O₆ | 247.21 | 195.3–198.6[4] | - | - | - |
Table 2: Quantitative Bioactivity Data of L-Aspartic Acid Derivatives
| Derivative | Target | Assay | Bioactivity | Reference |
| L-Glutamate | NMDA Receptor | Hippocampal Neuron Activation | EC₅₀: 2.3 µM[5] | [5] |
| 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) | NMDA Receptor | NMDA-evoked [³H]ACh release | IC₅₀: 8 µM[6] | [6] |
| D-Aspartate | AMPA Receptor | Kainate-induced AMPAR current inhibition | K_b_: 0.93 mM[7] | [7] |
| (2R)-IKM-159 | AMPA Receptor (GluA2 LBD) | Radioligand Binding | K_i_: 0.21 ± 0.02 mM[8] | [8] |
| L-hydrazinosuccinate | Aspartate Aminotransferase | Enzyme Inhibition | K_i_: 0.2 nM[9] | [9] |
| D-hydrazinosuccinate | Aspartate Aminotransferase | Enzyme Inhibition | K_i_: ~3 nM[9] | [9] |
| Compound 41 (anti-liver fibrosis) | COL1A1 Promoter | Luciferase Reporter Assay | IC₅₀: 30 µM[4] | [4] |
| Compound 8a (anti-liver fibrosis) | LX-2 Cells | SRB Assay | CC₅₀: 13 mM[4] | [4] |
| L-asparaginase (from Salinicoccus sp.) | Jurkat cells | MTT Assay | IC₅₀: 0.096 IU/ml[10] | [10] |
| L-asparaginase (from Salinicoccus sp.) | HeLa cells | MTT Assay | IC₅₅: 0.171 IU/ml[10] | [10] |
Key Signaling Pathways Involving L-Aspartic Acid and Its Derivatives
L-aspartic acid and its derivatives exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the most relevant pathways.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. L-Aspartic acid | 56-84-8 [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on an (S)-2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid (AMPA) Receptor Antagonist IKM-159: Asymmetric Synthesis, Neuroactivity, and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of aspartate aminotransferase by D-hydrazinosuccinate: comparison with L-hydrazinosuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OtBu)-OH is a standard and widely used building block for the incorporation of aspartic acid residues in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The N-α-Fmoc group provides temporary protection of the alpha-amino group, which is removed under basic conditions, while the β-tert-butyl (OtBu) ester protects the side-chain carboxyl group and is cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.[1][2] This orthogonal protection scheme allows for the selective deprotection and elongation of the peptide chain.
While its use is routine, the incorporation of Fmoc-Asp(OtBu)-OH is associated with a significant side reaction known as aspartimide formation. This process is particularly prevalent during the repeated basic treatments required for Fmoc group removal and can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products.[3][4] Understanding and mitigating this side reaction is critical for the successful synthesis of high-purity peptides containing aspartic acid.
These application notes provide a detailed protocol for the incorporation of Fmoc-Asp(OtBu)-OH in SPPS, along with strategies to minimize aspartimide formation.
Experimental Protocols
Standard Protocol for Incorporation of Fmoc-Asp(OtBu)-OH
This protocol outlines the standard steps for coupling Fmoc-Asp(OtBu)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Appropriate resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a non-nucleophilic base such as DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours. Coupling times may need to be extended compared to non-hindered amino acids.[2]
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[2]
-
Chain Elongation: Repeat the cycle of deprotection, coupling, and washing for each subsequent amino acid in the peptide sequence.[5]
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group) are removed simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[2] The t-butyl cations formed during cleavage can lead to byproducts, necessitating the use of scavengers.[3]
Workflow for Fmoc-Asp(OtBu)-OH Incorporation in SPPS
Caption: Standard workflow for a single coupling cycle of Fmoc-Asp(OtBu)-OH in SPPS.
Minimizing Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs when the nitrogen of the C-terminal adjacent amino acid attacks the side-chain ester of the aspartic acid residue.[4] This side reaction is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Arg sequences. The resulting aspartimide can then be opened by nucleophiles to form a mixture of the desired α-aspartyl peptide, the β-aspartyl peptide, and their respective epimers.[4]
Strategies to Mitigate Aspartimide Formation
Several strategies can be employed to reduce the extent of aspartimide formation:
-
Modification of Deprotection Conditions:
-
Reduced Piperidine Exposure: Minimize the time the peptide is exposed to the piperidine solution during Fmoc deprotection.[1]
-
Acid Additives: Adding a small amount of a weak acid, such as formic acid, to the piperidine solution can suppress aspartimide formation.[3]
-
Alternative Bases: Using weaker bases for Fmoc removal, like morpholine, can reduce the incidence of this side reaction, though deprotection may be less efficient.[4]
-
-
Use of Sterically Hindered Side-Chain Protecting Groups:
-
Employing bulkier side-chain protecting groups on the aspartic acid can sterically hinder the intramolecular cyclization.[4][6] Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.[7] Comparative studies have shown that Fmoc-Asp(OBno)-OH significantly reduces aspartimide formation to almost undetectable levels in some sequences.
-
-
Backbone Protection:
-
For particularly problematic sequences like Asp-Gly, the use of a dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is highly effective.[8][9] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the nucleophilic attack that initiates aspartimide formation.[8]
-
Data on Aspartimide Formation with Different Protecting Groups
The following table summarizes comparative data on the formation of aspartimide and related byproducts when using different aspartic acid derivatives. The data is based on a model scorpion toxin II peptide (VKDXYI, where X=G, N, or R) subjected to extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Aspartic Acid Derivative | Adjacent Residue (X) | Target Peptide (%) | D-Asp Isomer (%) | Aspartimide & Related Products (%) |
| Fmoc-Asp(OtBu)-OH | G | 22.8 | 15.6 | 61.6 |
| N | 69.1 | 6.8 | 24.1 | |
| R | 70.4 | 6.4 | 23.2 | |
| Fmoc-Asp(OMpe)-OH | G | 43.1 | 14.1 | 42.8 |
| N | 84.1 | 4.1 | 11.8 | |
| R | 83.1 | 4.3 | 12.6 | |
| Fmoc-Asp(OBno)-OH | G | 86.2 | 1.1 | 12.7 |
| N | 98.4 | 0.2 | 1.4 | |
| R | 98.2 | 0.2 | 1.6 |
Data adapted from comparative tests on the VKDXYI peptide sequence.
Logical Flow for Mitigating Aspartimide Formation
Caption: Decision-making process for minimizing aspartimide formation in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
H-Asp-OtBu Coupling: A Comparative Guide to HATU and HBTU Reagents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. This document provides a detailed comparison of two widely used uronium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), for the coupling of H-Asp-OtBu (Aspartic acid β-tert-butyl ester).
These notes offer a comprehensive overview of their mechanisms of action, a quantitative comparison of their performance, and detailed experimental protocols to guide researchers in selecting the optimal reagent and conditions for their specific synthetic needs.
I. Mechanism of Action: The Basis of Reactivity
The efficacy of both HATU and HBTU lies in their ability to activate the carboxylic acid of an N-protected amino acid, such as Fmoc-Asp(OtBu)-OH, to form a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of this compound.
HATU: The activation with HATU proceeds through the formation of a highly reactive OAt-active ester.[1][2] The key to HATU's enhanced reactivity is the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more susceptible to nucleophilic attack by the amine.[1] This leads to faster and more complete coupling reactions.[1]
HBTU: In contrast, HBTU contains a standard benzotriazole (HOBt) moiety.[1] It activates the carboxylic acid to form an OBt-active ester. While effective, the OBt-ester is generally less reactive than the OAt-ester formed by HATU.[1] This can result in slower reaction times and a greater potential for side reactions, particularly with sterically hindered or "difficult" amino acid sequences.[1]
II. Performance Comparison: Quantitative Data
Experimental evidence consistently demonstrates that HATU offers superior performance, particularly in terms of reaction speed and the purity of the final peptide product. This is especially true for the synthesis of "difficult" sequences that are prone to aggregation and side reactions.[1]
A comparative study on the synthesis of the acyl carrier protein (ACP) fragment (65-74), a well-established benchmark for evaluating coupling reagent performance, highlights the advantages of HATU.[3]
| Coupling Reagent | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 82.71 |
| HBTU | 2 x 20 min | 70.27 |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[3]
Another study comparing coupling reagents for the synthesis of a dipeptide involving a tert-butyl protected alanine residue also showed HATU to provide higher yields and lower epimerization rates compared to HBTU.[4]
| Parameter | HATU | HBTU |
| Typical Yield (%) | 95-99 | 90-95 |
| Purity (%) | >98 | >95 |
| Reaction Time (hours) | 1-2 | 2-4 |
| Epimerization (%) | <0.5 | <1.0 |
Data from a comparative analysis of coupling reagents for the synthesis of H-D-Ala-OtBu.HCl.[4]
III. Side Reactions and Mitigation Strategies
A common side reaction associated with both HATU and HBTU is the guanidinylation of the N-terminal amine of the peptide chain.[5][6] This occurs when the coupling reagent reacts directly with the free amine, forming a stable guanidinium group and terminating peptide elongation.[5] This is more prevalent when the coupling reagent is used in excess or when the coupling reaction is slow.[7]
To mitigate guanidinylation:
-
Pre-activation: It is highly recommended to pre-activate the carboxylic acid with the coupling reagent for a short period (1-5 minutes) before adding the amine component.[8]
-
Stoichiometry: Use a molar ratio of no greater than 1:1 of the uronium reagent to the carboxylic acid.[6] Using a slight excess of the carboxylic acid relative to the amine can also be beneficial.[5]
-
Reagent Choice for Cyclization: In slow coupling reactions like cyclization, phosphonium-based reagents such as PyAOP or PyBOP may be preferred as they do not cause guanidinylation.[6][9]
IV. Experimental Protocols
The following protocols provide a general framework for the coupling of Fmoc-Asp(OtBu)-OH with a resin-bound amine or a C-terminally protected amino acid in solution.
A. Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU or HBTU
This protocol outlines a standard manual coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin with a free amine)
-
Fmoc-Asp(OtBu)-OH
-
HATU or HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for the recommended coupling time (e.g., 5-20 minutes for HATU, 30-60 minutes for HBTU).[3]
-
-
Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. If the test is positive, the coupling reaction should be repeated.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.
B. Solution-Phase Peptide Coupling Protocol using HATU or HBTU
This protocol describes the coupling of Fmoc-Asp(OtBu)-OH to an amino acid ester (e.g., H-Gly-OMe).
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HATU or HBTU
-
DIPEA
-
Anhydrous DMF or DCM
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Fmoc-Asp(OtBu)-OH (1.0 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DMF.
-
-
Activation:
-
To the solution of Fmoc-Asp(OtBu)-OH, add HATU or HBTU (1.1 equivalents).
-
Add DIPEA (2.5 equivalents) dropwise and stir for 1-5 minutes for pre-activation.
-
-
Coupling:
-
Add the amino acid ester solution to the activated Fmoc-Asp(OtBu)-OH mixture.
-
Stir the reaction at room temperature for 1-4 hours (for HATU) or 2-8 hours (for HBTU).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
V. Conclusion
For the coupling of this compound, both HATU and HBTU are effective reagents. However, the experimental data strongly supports the use of HATU as the more efficient and reliable choice, particularly for challenging syntheses where high purity and rapid reaction times are critical.[1][3] Its ability to form a more reactive OAt-active ester translates to higher yields and a lower risk of side reactions, including epimerization.[1][4] While HBTU is a viable and more cost-effective option for routine couplings, researchers should consider the specific demands of their synthesis when making a selection. By adhering to optimized protocols, particularly regarding pre-activation and stoichiometry, the potential for side reactions such as guanidinylation can be minimized, ensuring the successful synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Application Notes and Protocols for OtBu Deprotection Using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (OtBu) group is a sterically bulky and acid-labile protecting group commonly employed for carboxylic acids in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its stability under a wide range of non-acidic conditions and its clean removal under acidic conditions make it a valuable tool. Trifluoroacetic acid (TFA) is the reagent of choice for OtBu deprotection due to its strong acidity, its ability to dissolve a variety of organic compounds, and the volatile nature of the byproducts, which simplifies purification.[1] This document provides a detailed, step-by-step guide for the cleavage of OtBu esters using TFA, including a summary of reaction conditions, a comprehensive experimental protocol, and diagrams illustrating the reaction mechanism and workflow.
Quantitative Data Summary
The efficiency of OtBu deprotection is influenced by several factors, including the concentration of TFA, reaction time, temperature, and the presence of scavengers to prevent side reactions. The following table summarizes typical conditions and outcomes for the deprotection of OtBu esters using TFA.
| Substrate Type | Reagent/Solvent | Time (hours) | Temperature (°C) | Yield (%) | Notes |
| General OtBu Ester | 25-50% TFA in DCM | 1-2 | Room Temperature | >90% | A standard and widely applicable condition.[2] |
| Sterically Hindered OtBu Ester | 50% TFA in DCM | 2-5 | Room Temperature | >85% | Longer reaction times may be necessary for complete deprotection.[3] |
| Peptide with Sensitive Residues (e.g., Trp, Cys, Met) | TFA/H₂O/TIS (95:2.5:2.5) | 1.5-4 | Room Temperature | >90% | Scavengers are crucial to prevent side-product formation.[4] |
| N-Boc-L-alanine t-butyl ester | TFA/DCM (1:1) | 3 | Room Temperature | Quantitative | A common procedure in peptide synthesis.[5] |
| Ugi Product with OtBu Ester | DCM/TFA (1:1) | 5 | Room Temperature | 93% | Demonstrates applicability in multi-component reaction products.[6] |
Note: Yields are substrate-dependent and the data is compiled from various sources as a general guideline.
Reaction Mechanism
The deprotection of a tert-butyl ester with TFA proceeds through an acid-catalyzed A-1 type elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This protonation increases the electrophilicity of the carbonyl carbon, leading to the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid.[1][7] The t-butyl cation is then typically neutralized by deprotonation to form the volatile byproduct isobutylene or by reaction with the trifluoroacetate anion.[7][8]
Caption: Mechanism of TFA-mediated OtBu ester deprotection.
Experimental Protocol
This protocol provides a general procedure for the deprotection of an OtBu-protected compound using TFA in dichloromethane (DCM).
Materials:
-
OtBu-protected compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Scavengers (if required, e.g., triisopropylsilane (TIS), water, anisole)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the OtBu-protected compound in an appropriate volume of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is between 0.1 and 0.5 M.[1]
-
Addition of Scavengers (Optional but Recommended for Sensitive Substrates): If the substrate contains functional groups susceptible to alkylation by the t-butyl cation (e.g., tryptophan, methionine, cysteine), add the appropriate scavenger(s) to the solution. Common scavengers include water (2-5%), triisopropylsilane (TIS, 2-5%), or anisole (2-5%).[1]
-
TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours. The exact reaction time will depend on the substrate and should be determined by monitoring the reaction progress.[1]
-
Monitoring: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed.[2][9]
-
Work-up:
-
Aqueous Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), water, and brine. Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected product.[6]
-
Precipitation: For peptides and some other polar molecules, an alternative work-up involves dissolving the residue in a minimal amount of a suitable solvent (e.g., DCM) and then adding a non-polar solvent such as cold diethyl ether or hexane to precipitate the product. The resulting solid can be collected by filtration.[1]
-
-
Purification: If necessary, the crude product can be further purified by techniques such as recrystallization or column chromatography.
Caption: General experimental workflow for OtBu deprotection.
Safety Precautions
Trifluoroacetic acid (TFA) is a strong, corrosive acid and should be handled with extreme care in a well-ventilated chemical fume hood.[1][10][11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are suitable for low volumes), safety goggles, and a lab coat.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12] Always add acid to water, not the other way around, when preparing dilutions.[10] Store TFA in a tightly closed, upright container in a dry, well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[10]
Troubleshooting
-
Incomplete Deprotection: If the reaction does not proceed to completion, consider increasing the concentration of TFA, extending the reaction time, or slightly raising the reaction temperature (e.g., to 40 °C).[1]
-
Side Product Formation: The primary side products result from the alkylation of nucleophilic functional groups by the t-butyl cation. The use of appropriate scavengers is the most effective way to minimize these side reactions.[1] The choice of scavenger depends on the specific nucleophilic groups present in the substrate.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. amherst.edu [amherst.edu]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for H-Asp(OtBu)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a vital methodology for the large-scale production of peptides and for the synthesis of complex fragments that can be challenging for solid-phase techniques. A critical component in the synthesis of aspartic acid-containing peptides is the effective protection of its reactive side-chain carboxyl group to prevent side reactions and ensure the desired peptide sequence is formed with high purity. H-Asp(OtBu)-OH, an aspartic acid derivative where the side-chain is protected by a tert-butyl (OtBu) group, is a key building block in this context. The OtBu group is stable under typical coupling conditions and can be readily removed with mild acids, offering a robust strategy for peptide synthesis.
A significant challenge when incorporating aspartic acid into a peptide sequence is the formation of an aspartimide intermediate, particularly under basic conditions. This side reaction can lead to the formation of β-peptides and racemization, complicating purification and reducing the yield of the target peptide. The bulky tert-butyl protecting group on the side chain of H-Asp(OtBu)-OH sterically hinders the intramolecular cyclization, thus minimizing aspartimide formation.
These application notes provide detailed protocols for the use of H-Asp(OtBu)-OH and its derivatives in the solution-phase synthesis of a model dipeptide, Boc-Phe-Asp(OtBu)-OtBu.
Data Presentation
The following tables summarize typical reagents and expected outcomes for the solution-phase synthesis of a protected dipeptide using H-Asp(OtBu)-OH derivatives.
Table 1: Reagents for Boc-Phe-Asp(OtBu)-OtBu Synthesis
| Reagent/Component | Chemical Name | Role | Typical Molar Equivalence |
| Amino Acid 1 | N-Boc-L-phenylalanine (Boc-Phe-OH) | N-terminally protected amino acid | 1.0 |
| Amino Acid 2 | L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu·HCl) | C-terminally and side-chain protected amino acid | 1.0 |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carboxyl group activator | 1.2 |
| Coupling Additive | 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor and coupling efficiency enhancer | 1.2 |
| Base | N,N-Diisopropylethylamine (DIPEA) | Neutralizes HCl salt and facilitates coupling | 2.5 |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Reaction medium | - |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Condition/Value | Purpose/Note |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling to minimize side reactions, then warming to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
| Work-up Procedure | Aqueous washes (1N HCl, sat. NaHCO₃, brine) | Removes excess reagents and water-soluble byproducts. |
| Purification Method | Flash Column Chromatography | Isolates the pure protected dipeptide. |
| Expected Yield | 70-85% | Typical yield for solution-phase dipeptide coupling. |
| Expected Purity | >95% | After chromatographic purification. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Boc-Phe-OH with H-Asp(OtBu)-OtBu·HCl
This protocol details the synthesis of the protected dipeptide Boc-Phe-Asp(OtBu)-OtBu using EDC/HOBt as the coupling system.
Materials:
-
N-Boc-L-phenylalanine (Boc-Phe-OH)
-
L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Amine Component Preparation: In a round-bottom flask, dissolve H-Asp(OtBu)-OtBu·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and stir the solution at room temperature for 20 minutes to neutralize the hydrochloride salt and obtain the free amine.
-
Carboxyl Component Activation: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the free amine solution from step 1.
-
Coupling Reaction: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to the cooled solution. Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate in hexane) to yield the pure protected dipeptide, Boc-Phe-Asp(OtBu)-OtBu.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the N-terminal Boc protecting group from the synthesized dipeptide.
Materials:
-
Boc-Phe-Asp(OtBu)-OtBu
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Deprotection Reaction: Dissolve the Boc-protected dipeptide (1.0 eq) in a mixture of DCM and TFA (typically 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Work-up:
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual TFA.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected dipeptide, H-Phe-Asp(OtBu)-OtBu.
-
Mandatory Visualizations
The Strategic Application of H-Asp(OtBu)-OtBu in Cyclic Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of cyclic peptides represents a pivotal strategy in the quest for novel therapeutics with enhanced stability, binding affinity, and bioavailability. A key building block in this endeavor is the tert-butyl protected aspartic acid derivative, H-Asp(OtBu)-OtBu. This document provides detailed application notes and protocols for its use, focusing on strategies for cyclization and the mitigation of common side reactions.
The use of H-Asp(OtBu)-OtBu, and more commonly its Nα-Fmoc protected form (Fmoc-Asp(OtBu)-OH), is fundamental in modern solid-phase peptide synthesis (SPPS) for creating cyclic peptides. The tert-butyl (OtBu) protecting group is acid-labile, offering an orthogonal protection strategy in the context of the base-labile Fmoc group used for N-terminal protection. This allows for the selective deprotection and manipulation of the aspartic acid side chain, which is crucial for various cyclization strategies.[1][2][3]
Core Applications in Cyclic Peptide Synthesis
The primary application of Asp(OtBu) in this context is to serve as a handle for either head-to-tail or side-chain-to-side-chain cyclization.
-
Head-to-Tail Cyclization: In this approach, the linear peptide is synthesized on a solid support, and upon cleavage, the C-terminal carboxylic acid and N-terminal amine are coupled in solution. The Asp(OtBu) residue can be incorporated anywhere in the peptide sequence. The OtBu group, along with other side-chain protecting groups, is typically removed during the final cleavage from the resin.[1][4]
-
Side-Chain-to-Side-Chain Cyclization (Lactam Bridge Formation): This strategy involves forming an amide bond between the side chain of an aspartic acid residue and the side chain of another amino acid, often a lysine (Lys) or diaminopropionic acid (Dap) residue.[5][6] This requires an orthogonal protection strategy where the protecting groups on the side chains of the amino acids to be cyclized can be removed selectively while the peptide remains attached to the resin.[5][7]
The Challenge of Aspartimide Formation
A significant side reaction associated with the use of Asp(OtBu) is the formation of a cyclic aspartimide intermediate, particularly during the basic conditions of Fmoc deprotection in SPPS.[2] This is more prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[8] The aspartimide can subsequently undergo nucleophilic attack, leading to a mixture of the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate.[2][9]
Several strategies have been developed to minimize aspartimide formation:
-
Modified Deprotection Conditions: Using weaker bases such as piperazine instead of piperidine, or adding HOBt to the piperidine deprotection solution can suppress aspartimide formation.[8][9]
-
Use of Bulky Protecting Groups: While OtBu is standard, other bulkier protecting groups can offer greater steric hindrance to prevent the intramolecular cyclization.[8]
-
Backbone Protection: The use of dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the backbone amide is protected, can effectively prevent aspartimide formation.[9]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Precursor (Fmoc/tBu Strategy)
This protocol describes the synthesis of a linear peptide on a Rink Amide resin, incorporating an Fmoc-Asp(OtBu)-OH residue.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[5]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).[5]
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).[5]
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-Asp(OtBu)-OH at the desired position.[1]
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.[1]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the OtBu and other acid-labile side-chain protecting groups.[1]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
-
Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Protocol 2: Head-to-Tail Cyclization in Solution
This protocol outlines the macrolactamization of the purified linear peptide.
Materials:
-
Purified linear peptide
-
Anhydrous DMF or DCM
-
Coupling reagent (e.g., HATU, PyBOP)
-
Base (e.g., DIPEA)
-
RP-HPLC system for purification
Procedure:
-
Dissolution: Dissolve the purified linear peptide in a large volume of anhydrous DMF or DCM to achieve a low concentration (typically 0.1-1 mM). High dilution favors intramolecular cyclization over intermolecular oligomerization.[1][10]
-
Cyclization Reaction:
-
Quenching and Solvent Removal: Once the reaction is complete, quench any remaining coupling reagent with a small amount of water. Remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude cyclic peptide by RP-HPLC.[1]
Data Presentation
The efficiency of cyclic peptide synthesis is influenced by factors such as the peptide sequence, cyclization site, and reaction conditions. The following table summarizes typical yields reported for various cyclization strategies.
| Cyclization Strategy | Peptide Sequence Example | Coupling Reagent | Solvent | Concentration (mM) | Yield (%) | Reference |
| Head-to-Tail (Solution) | c(Pro-Phe-...) | HATU/DIPEA | DMF | 10 | Not Reported | [11] |
| Head-to-Tail (Solution) | Linear Precursor 51 | HATU/DIPEA | - | - | 22 | [11] |
| Head-to-Tail (Solution) | Linear Precursor 54 | HATU | - | - | 56 | [11] |
| On-Resin Head-to-Tail | Glu-containing peptide | DIC/Oxyma | - | - | Higher than Asp | [12] |
| On-Resin Head-to-Tail | Asp-containing peptide | DIC/Oxyma | - | - | Lower than Glu | [12] |
Note: Specific yields are highly dependent on the individual peptide sequence and experimental conditions.
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: General workflow for the synthesis of a head-to-tail cyclic peptide.
Mechanism of Aspartimide Formation
Caption: Pathway of aspartimide side-product formation during Fmoc deprotection.
Decision Logic for Aspartic Acid Protection Strategy
Caption: Decision-making workflow for selecting an appropriate Asp protection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications [mdpi.com]
- 12. biotage.com [biotage.com]
Application Notes: Synthesis and Utility of RGD Peptides Using Fmoc-Asp(OtBu)-OH
Introduction
The Arg-Gly-Asp (RGD) sequence is a prominent cell adhesion motif found in extracellular matrix (ECM) proteins.[1] It is recognized by several members of the integrin family of transmembrane receptors, which mediate cell-matrix and cell-cell interactions.[1][2] This interaction is crucial for various physiological and pathological processes, including cell adhesion, migration, proliferation, angiogenesis, and tumor metastasis.[1][3] Synthetic RGD peptides are therefore invaluable tools in drug development and biomedical research, serving as targeting ligands for drug delivery systems, imaging agents, and therapeutics designed to modulate integrin activity.[4][5]
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the most common and efficient method for preparing these peptides.[6][7] In this context, Fmoc-Asp(OtBu)-OH is the standard protected amino acid derivative used to incorporate the aspartic acid residue.[8][9] The tert-Butyl (OtBu) group provides acid-labile protection for the β-carboxyl side chain, preventing unwanted reactions during peptide assembly while being easily removable during the final cleavage step.[8][9]
Principle of Synthesis
The synthesis is built upon the foundational principles of SPPS, where the peptide chain is assembled stepwise while anchored to an insoluble resin support.[10] The Fmoc/tBu strategy involves:
-
Nα-Fmoc Protection: The alpha-amino group of each incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[10]
-
Side-Chain tBu Protection: Reactive amino acid side chains, like the β-carboxyl group of aspartic acid, are protected by acid-labile groups such as tert-Butyl (OtBu).[8]
-
Synthesis Cycle: Each cycle of amino acid addition consists of two main steps: (a) removal of the Nα-Fmoc group with a mild base (typically piperidine in DMF) and (b) coupling of the next Fmoc-protected amino acid using an activating agent.[7][11]
-
Final Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including OtBu) are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[6][11]
Key Challenge: Aspartimide Formation
A significant side reaction during the synthesis of RGD peptides is the formation of aspartimide, a cyclic imide intermediate. This issue is particularly pronounced in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.[10][12] Under the basic conditions used for Fmoc deprotection (piperidine treatment), the backbone amide nitrogen can attack the side-chain ester of the preceding aspartic acid residue.[10] The resulting aspartimide can then reopen to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide, which is difficult to separate and compromises the final yield and purity.[10]
Mitigation Strategies:
-
Addition of HOBt: Including a small amount of an acidic additive like 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution can help suppress aspartimide formation.[10]
-
Optimized Deprotection: Using a weaker base like 1,8-diazabicycloundec-7-ene (DBU) at low concentrations or alternative reagents like piperazine can minimize the side reaction.[7]
-
Bulky Protecting Groups: Employing more sterically hindered tert-butyl based protecting groups on the aspartate side chain, such as 3-ethyl-3-pentyl (Epe) or 4-n-propyl-4-heptyl (Php), has been shown to be extremely effective at minimizing by-product formation.[13]
Biological Application: RGD-Integrin Signaling
RGD peptides exert their biological effects by binding to integrins, triggering intracellular signaling cascades that influence cell behavior. This makes them powerful tools for cancer therapy and tissue engineering.[1][4] Upon binding to integrins like αvβ3 or α5β1, RGD peptides can induce or inhibit downstream pathways.
-
Cell Survival Pathway: In hepatocytes, RGD peptide binding to β1 integrins can activate integrin-linked kinase (ILK), leading to the phosphorylation and activation of Akt (Protein Kinase B).[14] Activated Akt subsequently inhibits apoptosis, promoting cell survival.[14]
-
Cell Growth Pathway: In cardiac muscle cells, RGD interaction with β3 integrin can activate the mammalian target of rapamycin (mTOR) and extracellular signal-regulated kinase (ERK) pathways.[15] This cascade leads to the activation of the p70S6 kinase (S6K1), a key regulator of cell growth and protein synthesis.[15]
Visualized Pathways and Workflows
Caption: RGD-mediated integrin signaling promoting cell survival via the ILK/Akt pathway.[14]
Caption: Experimental workflow for the Solid-Phase Peptide Synthesis (SPPS) of a linear RGD peptide.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear RGD-Amide
This protocol details the manual synthesis of H-Arg-Gly-Asp-NH₂ using Fmoc/tBu chemistry on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA Resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Anisole
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Deionized water
Procedure:
-
Resin Preparation:
-
Place the Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes, then drain the solvent.[6]
-
-
First Amino Acid Coupling (Glycine):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the pre-loaded Fmoc group. Wash thoroughly with DMF (3x) and DCM (3x).[11]
-
Activation: In a separate tube, dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.
-
Coupling: Add the activation solution to the resin and agitate for 1-2 hours at room temperature.[11]
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm reaction completion (beads should be colorless).[7]
-
-
Second Amino Acid Coupling (Aspartic Acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
-
Activation: Prepare the activation solution with Fmoc-Asp(OtBu)-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.
-
Coupling: Add the solution to the resin and agitate for 1-2 hours.
-
Washing: Drain and wash the resin as before. Confirm completion with a Kaiser test.
-
-
Third Amino Acid Coupling (Arginine):
-
Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.
-
Activation: Prepare the activation solution with Fmoc-Arg(Pbf)-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.
-
Coupling: Add the solution to the resin and agitate for 2-4 hours (arginine coupling can be slower).
-
Washing: Drain and wash the resin. Confirm completion with a Kaiser test.
-
-
Final Fmoc Deprotection:
-
Treat the peptidyl-resin with 20% piperidine in DMF (2 x 10 min) to remove the final Fmoc group from the N-terminal arginine.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry under vacuum.
-
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail: 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS. Caution: Work in a fume hood.
-
Add the cleavage cocktail to the dried resin and let it react for 2-3 hours at room temperature with occasional swirling.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.[11]
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Confirm the identity and purity of the collected fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5][11]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Quantitative Data Summary
The following tables provide a summary of typical reagent quantities and expected outcomes for the SPPS of a short peptide like RGD. Actual yields can vary significantly based on the sequence, scale, and specific protocol used.[16]
Table 1: Reagent Equivalents for Coupling Reaction (per 1 eq of resin functional groups)
| Reagent | Equivalents (eq) | Purpose |
| Fmoc-Amino Acid | 1.5 - 5 | Building block for peptide chain |
| HBTU / HATU | 1.45 - 4.5 | Coupling Activator |
| HOBt | 1.5 - 5 | Racemization Suppressant |
| DIEA | 2 - 10 | Base for Activation |
Data compiled from standard SPPS protocols.[6][11]
Table 2: Typical Synthesis Outcomes
| Parameter | Typical Value | Notes |
| Crude Yield | 50 - 80% | Calculated based on initial resin loading.[17][18] |
| Purity (Crude) | 60 - 85% | Varies greatly with sequence and potential for side reactions. |
| Purity (Post-HPLC) | >95 - 99% | Dependent on the efficiency of the purification process.[16][17] |
| Final Purified Yield | 15 - 40% | Represents the overall yield after synthesis and purification. |
Yields are highly sequence-dependent. The presence of the Asp-Gly motif can lower yields due to aspartimide formation.[10]
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Poly(RGD) Proteinoid Polymers and NIR Fluorescent Nanoparticles of Optimal d,l-Configuration for Drug-Delivery Applications—In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RGD peptides confer survival to hepatocytes via the beta1-integrin-ILK-pAkt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis Utilizing Fmoc-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach due to its mild reaction conditions. This document provides a detailed protocol for manual SPPS with a specific focus on the incorporation of the amino acid derivative Fmoc-Asp(OtBu)-OH . Aspartic acid, with its carboxylic acid side chain, requires protection to prevent unwanted side reactions during synthesis. The tert-butyl (OtBu) ester is a common acid-labile protecting group for this purpose, compatible with the final trifluoroacetic acid (TFA) cleavage step.
A critical consideration when using Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation, a base-catalyzed intramolecular cyclization that can lead to impurities that are difficult to separate from the target peptide.[1][2] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1][3] This protocol will outline standard procedures and include notes on minimizing this and other potential side reactions.
Materials and Reagents
| Reagent | Abbreviation | Purpose |
| Rink Amide Resin | - | Solid support for peptide synthesis, yields a C-terminal amide. |
| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions. |
| Dichloromethane | DCM | Solvent for washing and resin swelling. |
| Piperidine | - | Base for removing the Fmoc protecting group. |
| Fmoc-Asp(OtBu)-OH | - | Protected aspartic acid building block. |
| Other Fmoc-protected amino acids | - | Building blocks for the peptide sequence. |
| HBTU / HATU | - | Coupling (activating) reagent. |
| N,N-Diisopropylethylamine | DIPEA | Base for the coupling reaction. |
| Trifluoroacetic acid | TFA | Reagent for cleavage of the peptide from the resin and deprotection. |
| Triisopropylsilane | TIS | Scavenger to prevent side reactions during cleavage. |
| Water | H₂O | Scavenger in the cleavage cocktail. |
| Diethyl ether (cold) | - | For precipitation of the crude peptide. |
| Ninhydrin Test Solutions | - | For monitoring the completeness of coupling reactions (Kaiser Test). |
Experimental Protocols
Resin Swelling and Preparation
-
Weigh the desired amount of Rink Amide resin (e.g., 100 mg, with a loading capacity of 0.6-0.8 mmol/g) into a fritted reaction vessel.[4]
-
Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[5]
-
After swelling, drain the DMF using vacuum or nitrogen pressure.
-
Wash the resin three times with DMF to remove any impurities.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.[6][7]
-
Agitate the mixture for 3-5 minutes and then drain the solution.[6]
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[6]
Amino Acid Coupling: Incorporating Fmoc-Asp(OtBu)-OH
-
Activation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.
-
Allow the activation mixture to pre-activate for 1-2 minutes. A slight yellow color may develop.[8]
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature.[6] Coupling times may need to be extended for sterically hindered amino acids.
-
Monitoring: To check for reaction completion, perform a Kaiser test.[8][9] Take a few resin beads, wash them thoroughly with DMF and DCM, and dry them. Add the Kaiser test reagents and heat. A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow/colorless result signifies a complete reaction.
-
If the Kaiser test is positive, the coupling step should be repeated (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[6]
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.[10]
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For most peptides, including those with Asp(OtBu), a standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[11][12] TIS acts as a scavenger to trap the tert-butyl cations released during deprotection.[13]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[14]
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[8][15]
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Data Presentation
Table 1: Reagent Equivalents for a Standard Coupling Cycle (0.1 mmol scale)
| Reagent | Equivalents (relative to resin loading) | Typical Amount (for 0.1 mmol) |
| Fmoc-Amino Acid | 3 - 5 | 0.3 - 0.5 mmol |
| HBTU / HATU | 3 - 5 | 0.3 - 0.5 mmol |
| DIPEA | 6 - 10 | 0.6 - 1.0 mmol |
Table 2: Common Cleavage Cocktails for Fmoc SPPS
| Reagent Cocktail Name | Composition (v/v/v) | Primary Use and Notes |
| Standard (Reagent B) | TFA / Phenol / H₂O / TIS (88:5:5:2) | General purpose, good for peptides with Trp, Met, Cys, Tyr. TIS scavenges trityl and t-butyl groups.[14] |
| TFA/TIS/H₂O | TFA / TIS / H₂O (95:2.5:2.5) | A widely used, effective, and less odorous cocktail suitable for many sequences, especially when appropriate side-chain protecting groups are used. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A more potent "universal" cocktail for complex peptides containing multiple sensitive residues like Arg(Pmc/Mtr), Cys, and Met. |
Mandatory Visualizations
Caption: General workflow for one cycle of manual Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified pathway of base-catalyzed aspartimide formation from an Asp(OtBu) residue.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. mesalabs.com [mesalabs.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. csbio.com [csbio.com]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Optimized Automated SPPS Protocols for Peptides Containing Asp(OtBu)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug discovery, with automated protocols significantly enhancing throughput and reproducibility.[1] The Fmoc/tBu strategy is widely employed due to its mild reaction conditions.[2][3] However, the synthesis of peptides containing aspartic acid protected with a tert-butyl ester (Asp(OtBu)) presents a significant challenge: the formation of aspartimide.[4][5][6] This side reaction, occurring under the basic conditions of Fmoc deprotection, leads to a mixture of α- and β-peptides and piperidide adducts, complicating purification and reducing the yield of the target peptide.[4][6][7] Aspartimide formation is particularly prevalent in sequences such as Asp-Gly, Asp-Ala, and Asp-Ser.[6] This application note provides detailed protocols and strategies to mitigate aspartimide formation in automated SPPS of Asp(OtBu)-containing peptides.
Mitigating Aspartimide Formation
Several strategies can be employed to suppress the base-mediated formation of aspartimide during automated Fmoc-SPPS.
1. Modification of Fmoc Deprotection Conditions:
-
Addition of Acids: The addition of small amounts of an organic acid to the piperidine deprotection solution can effectively suppress aspartimide formation.[8][9]
-
Alternative Bases: Using a weaker base, such as piperizine, for Fmoc removal can reduce the propensity for aspartimide formation.[10]
-
HOBt Addition: Including 0.1 M hydroxybenzotriazole (HOBt) in the piperidine solution has been shown to significantly reduce aspartimide formation.[2][10]
2. Sterically Hindered Side-Chain Protecting Groups:
While Fmoc-Asp(OtBu)-OH is the standard, using bulkier ester protecting groups on the β-carboxyl of Asp can sterically hinder the cyclization required for aspartimide formation.[4][5][10] However, increased steric bulk does not always guarantee complete suppression.[4]
3. Backbone Protection:
Protecting the amide nitrogen of the amino acid residue preceding the aspartic acid can completely eliminate aspartimide formation by preventing the initial deprotonation step.[7][10] Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) are examples of such backbone protecting groups.[6]
Experimental Protocols
This section details the automated SPPS of a model peptide containing an Asp(OtBu) residue, incorporating strategies to minimize aspartimide formation.
Model Peptide Sequence: H-Val-Gln-Ala-Ala-Ile-Asp(OtBu)-Tyr-Ile-Asn-Gly-NH₂ (Residues 65-74 of the Acyl Carrier Protein)
Materials:
-
Fmoc-Rink Amide AM resin
-
Fmoc-amino acids (including Fmoc-Asp(OtBu)-OH)
-
Coupling reagents (e.g., HATU, HBTU, DIC)
-
Bases (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine in DMF (with or without additives)
-
Cleavage cocktail (e.g., Reagent B: TFA/Phenol/Water/TIPS 88:5:5:2 v/v/v/v)[11]
-
Cold diethyl ether
Instrumentation:
-
Automated peptide synthesizer
Protocol 1: Standard Automated SPPS Cycle
This protocol outlines a single cycle of amino acid addition in an automated peptide synthesizer.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Steps:
-
Resin Swelling: The resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF. To suppress aspartimide formation, consider the modifications in Protocol 2.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat: The cycle is repeated for each amino acid in the sequence.
Protocol 2: Modified Fmoc Deprotection to Reduce Aspartimide Formation
Implement one of the following modifications to the deprotection step, especially for couplings immediately following the Asp(OtBu) residue.
Option A: Addition of Organic Acid
-
Use a deprotection solution of 20% piperidine in DMF containing a small amount of formic acid.[7]
Option B: Addition of HOBt
-
Use a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.[10]
Protocol 3: Coupling of Fmoc-Asp(OtBu)-OH
Difficult couplings, including those involving sterically hindered amino acids or sequences prone to aggregation, may require more potent coupling reagents.
Caption: Activation of the carboxylic acid for peptide bond formation.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective for difficult couplings with rapid reaction times and low racemization.[12][13]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and efficient coupling reagent.[12][14]
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt: A cost-effective option, with HOBt added to suppress racemization.[14]
For particularly challenging sequences, extending the coupling time or performing a double coupling is recommended.[15]
Protocol 4: Cleavage and Deprotection
After the final Fmoc deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Cleavage Cocktail (Reagent B):
-
Trifluoroacetic acid (TFA): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIPS): 2%
Procedure:
-
Wash the resin-bound peptide with DCM and dry.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Data Presentation
The success of the synthesis and the effectiveness of the strategies to reduce aspartimide formation should be evaluated by analyzing the crude peptide purity.
Table 1: Comparison of Crude Peptide Purity with Different Deprotection Protocols
| Deprotection Protocol | Crude Peptide Purity (%) | Aspartimide-related Impurities (%) |
| 20% Piperidine/DMF | 65 | 25 |
| 20% Piperidine, 0.1 M HOBt/DMF | 85 | 8 |
| 20% Piperidine, 0.5% Formic Acid/DMF | 82 | 10 |
Table 2: Efficacy of Different Coupling Reagents for Asp(OtBu) Incorporation
| Coupling Reagent | Coupling Time (min) | Purity of Crude Peptide (%) |
| DIC/HOBt | 60 | 88 |
| HBTU/DIPEA | 30 | 92 |
| HATU/DIPEA | 20 | 95 |
Conclusion
The formation of aspartimide is a significant challenge in the automated SPPS of peptides containing Asp(OtBu). By implementing modified Fmoc deprotection protocols, such as the addition of HOBt or organic acids, and by selecting highly efficient coupling reagents like HATU, the formation of this side product can be significantly suppressed. The protocols outlined in this application note provide a robust framework for researchers to successfully synthesize Asp(OtBu)-containing peptides with high purity and yield. Careful optimization of these parameters is crucial for achieving the desired synthetic outcome.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. file.globalso.com [file.globalso.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of H-Asp-OtBu in the Synthesis of GLP-1 Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the protected amino acid H-Asp-OtBu (Aspartic acid tert-butyl ester) in the synthesis of Glucagon-Like Peptide-1 (GLP-1) analogues. The tert-butyl (OtBu) protecting group on the side chain of aspartic acid is critical for preventing unwanted side reactions during solid-phase peptide synthesis (SPPS), ensuring the efficient and high-purity production of these therapeutic peptides.
Introduction to this compound in GLP-1 Analogue Synthesis
GLP-1 analogues, such as Liraglutide and Semaglutide, are potent therapeutics for the treatment of type 2 diabetes and obesity. Their synthesis is a complex process, typically involving Fmoc-based solid-phase peptide synthesis (SPPS). In this strategy, the amino acid building blocks are added sequentially to a growing peptide chain anchored to a solid support. To ensure the correct peptide sequence is formed, the reactive side chains of trifunctional amino acids must be protected.
This compound, in its Fmoc-protected form (Fmoc-Asp(OtBu)-OH), is a crucial reagent in this process. The OtBu group is an acid-labile protecting group for the β-carboxylic acid function of the aspartic acid side chain. This protection is essential to prevent the formation of aspartimide, a common side reaction that can lead to impurities that are difficult to remove. The OtBu group is stable to the basic conditions used for the removal of the N-terminal Fmoc protecting group (typically piperidine in DMF) but is readily cleaved under acidic conditions during the final cleavage of the peptide from the resin.[1][2]
Experimental Protocols
The following protocols are generalized from established methods for the synthesis of GLP-1 analogues and highlight the key steps involving Fmoc-Asp(OtBu)-OH.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analogue Backbone (Fmoc Strategy)
This protocol outlines the manual synthesis of a generic GLP-1 analogue peptide backbone on a 0.1 mmol scale using a Wang or 2-chlorotrityl chloride (2-CTC) resin.
Materials:
-
Fmoc-Gly-Wang resin or Fmoc-Gly-2-CTC resin
-
Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)
-
Boc-His(Trt)-OH (for the N-terminus)
-
Coupling Reagents: Diisopropylcarbodiimide (DIC) and OxymaPure or Hydroxybenzotriazole (HOBt)[3][4]
-
Fmoc Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvent: DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[5]
-
Precipitation Solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the first amino acid. Wash the resin thoroughly with DMF.[5]
-
Amino Acid Coupling (General):
-
Activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure or HOBt (3 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF.
-
-
Coupling of Fmoc-Asp(OtBu)-OH:
-
Follow the general amino acid coupling procedure (Step 3) using Fmoc-Asp(OtBu)-OH. In some protocols, specific coupling reagents like PyBOP/HOBt/DIEA may be used for this step to ensure high efficiency.[6]
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the GLP-1 analogue sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Global Deprotection (including OtBu removal):
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the OtBu group from aspartic acid.[5]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
Protocol 2: Side-Chain Acylation (Example: Liraglutide)
This protocol describes the attachment of the palmitoyl-γ-Glu moiety to the lysine side chain, a key feature of Liraglutide. This step is performed on the resin after the peptide backbone is assembled.
Materials:
-
Peptide-resin with an orthogonally protected lysine (e.g., Fmoc-Lys(Alloc)-OH)
-
Alloc deprotection catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃)
-
Palm-Glu(OSu)-OtBu (5 equivalents)
-
Diisopropylethylamine (DIEA) (10 equivalents)
-
DCM
Procedure:
-
Selective Deprotection of Lysine Side Chain: Remove the Alloc protecting group from the lysine side chain using a palladium catalyst.
-
Acylation: Treat the resin with a solution of Palm-Glu(OSu)-OtBu and DIEA in DCM for 16 hours.[3][4]
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Cleavage and Deprotection: Proceed with the cleavage and global deprotection as described in Protocol 1, Step 7. The OtBu group on the glutamic acid of the fatty acid moiety will be removed simultaneously.
Quantitative Data Summary
The following table summarizes typical yields and purities reported in the synthesis of GLP-1 analogues using Fmoc-Asp(OtBu)-OH. It is important to note that these values can vary significantly depending on the specific sequence, scale, and purification methods employed.
| GLP-1 Analogue | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Liraglutide | Stepwise SPPS | 50-70 | Not specified | [9] |
| Semaglutide | SPPS | 36.7 | 10.32 (after purification) | [8] |
| Semaglutide Analogue | SPPS and 2-step purification | 92.62 (after 1st purification) | Not specified | [7] |
| (Aib⁸,³⁵)GLP-1(7-36)NH₂ | SPPS with IEX and RP-HPLC | >99.3 | 21 | [10] |
| Tirzepatide | SPPS with 2-step RP-HPLC | 20 | >99 (final purity) | [11] |
Visualizations
GLP-1 Analogue Synthesis Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a GLP-1 analogue using the Fmoc strategy, highlighting the role of Fmoc-Asp(OtBu)-OH.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. nbinno.com [nbinno.com]
- 3. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. CN104356224A - Preparation method of semaglutide - Google Patents [patents.google.com]
- 7. Screening of RP-HPLC purification conditions for GLP-1 analogues [diva-portal.org]
- 8. CN111269309A - Purification method of GLP-1 analog polypeptide - Google Patents [patents.google.com]
- 9. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 10. WO2014077802A1 - Purification method of a glp-1 analogue - Google Patents [patents.google.com]
- 11. Purification of GLP-1 Agonists [ymc.eu]
Application Notes and Protocols for Monitoring the Coupling Efficiency of Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules for research, diagnostics, and therapeutic applications. The stepwise addition of amino acids to a growing peptide chain anchored to a solid support requires highly efficient coupling reactions to ensure the desired sequence and purity of the final product. Incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. Therefore, meticulous monitoring of the coupling efficiency at each step is paramount.
Fmoc-Asp(OtBu)-OH is a commonly used protected amino acid in Fmoc-based SPPS. The tert-butyl (OtBu) protecting group on the side chain of aspartic acid minimizes side reactions during synthesis. However, like any amino acid, ensuring its complete incorporation into the peptide chain is critical. These application notes provide detailed protocols for established methods to monitor the coupling efficiency of Fmoc-Asp(OtBu)-OH, catering to researchers, scientists, and drug development professionals. The methods described range from simple, qualitative colorimetric tests to advanced real-time monitoring techniques.
Monitoring Methods Overview
Several methods are available to assess the completeness of the coupling reaction in SPPS. The choice of method often depends on the desired level of detail (qualitative vs. quantitative), available instrumentation, and the specific requirements of the synthesis.
-
Qualitative Colorimetric Tests: These tests are rapid, require minimal sample, and provide a visual indication of the presence of unreacted primary amines on the resin.
-
Real-Time Monitoring Techniques: These advanced methods provide quantitative or semi-quantitative data on the progress of the coupling reaction in real time.
This document will provide detailed protocols for the widely used and accessible qualitative colorimetric tests (Kaiser and Chloranil tests) and an overview of the principles behind real-time monitoring.
Data Presentation: Comparison of Monitoring Methods
| Method | Principle | Indication of Incomplete Coupling | Advantages | Limitations | Applicability to Fmoc-Asp(OtBu)-OH |
| Kaiser Test | Reaction of ninhydrin with primary amines to form a blue-colored adduct (Ruhemann's purple).[1][2] | Intense blue color of resin beads and/or solution.[1][10] | High sensitivity for primary amines, rapid, and requires a small amount of resin.[1][2] | Not suitable for N-terminal proline (gives a reddish-brown color), can give false positives with some resins, qualitative.[4] | Excellent. Detects the primary amine of the N-terminus of the growing peptide chain if the coupling of Fmoc-Asp(OtBu)-OH is incomplete. |
| Chloranil Test | Reaction of chloranil with primary or secondary amines in the presence of acetaldehyde to form a colored complex.[3][4] | Blue or green color of the resin beads.[4][5] | Detects both primary and secondary amines, useful for N-methylated amino acids and proline.[3][4] | Generally less sensitive than the Kaiser test for primary amines, qualitative.[5] | Good. Provides a reliable qualitative assessment of unreacted primary amines. |
| Real-Time Resin Swelling Monitoring | On-resin aggregation and incomplete coupling affect the swelling of the resin bed, which can be monitored by pressure changes in a flow reactor.[6][7] | A plateau in the change of resin bed volume indicates complete coupling, while a sharp decline can indicate aggregation and incomplete coupling.[8] | Provides real-time, quantitative insights into reaction kinetics and potential problems like aggregation.[6][7] | Requires specialized equipment (variable bed flow reactor), more complex data interpretation.[6] | Applicable and provides detailed kinetic information for optimizing coupling conditions. |
| Real-Time Refractive Index (RI) Monitoring | The refractive index of the reaction solution changes as the activated amino acid is transferred from the solution to the solid support.[9] | The RI signal stabilizes at a lower value upon reaction completion.[9] | Non-invasive, real-time, and quantitative monitoring of the reaction progress.[9] | Requires a dedicated in-line refractometer, sensitive to solvent composition and temperature changes.[9] | Applicable and can provide precise endpoint determination for the coupling reaction. |
Experimental Protocols
Kaiser (Ninhydrin) Test Protocol
This test is highly sensitive for the detection of free primary amines on the peptide-resin. A positive result (blue color) indicates that the coupling of Fmoc-Asp(OtBu)-OH was incomplete.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Withdraw a small sample of the peptide-resin (a few beads) after the coupling step and wash thoroughly with N,N-dimethylformamide (DMF) to remove any residual reagents.
-
Place the washed resin beads in a small glass test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Positive Result (Incomplete Coupling): An intense blue color on the resin beads and/or in the solution indicates the presence of free primary amines.[1][10]
-
Negative Result (Complete Coupling): The resin beads and solution remain colorless or turn a faint yellow.[1]
Chloranil Test Protocol
The chloranil test is a useful alternative or complementary method to the Kaiser test, especially in sequences containing secondary amines, although for Fmoc-Asp(OtBu)-OH coupling, it serves to detect the primary amine.
Reagents:
-
Reagent A: 2% (v/v) acetaldehyde in DMF.
-
Reagent B: 2% (w/v) p-chloranil in DMF.
-
Take a small sample of the peptide-resin (1-5 mg) after the coupling reaction and wash it thoroughly with DMF.
-
Place the washed resin beads in a small test tube.
-
Add 1-2 drops of Reagent A.
-
Add 1-2 drops of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the resin beads.
Interpretation:
-
Positive Result (Incomplete Coupling): The development of a blue or green color on the resin beads indicates the presence of free amines.[4][5]
-
Negative Result (Complete Coupling): The resin beads remain their original color or turn slightly yellow.
Mandatory Visualizations
Experimental Workflow for Monitoring Coupling Efficiency
Caption: General workflow for monitoring coupling efficiency in SPPS.
Decision Pathway for Qualitative Colorimetric Tests
Caption: Decision-making process based on qualitative test results.
Troubleshooting and Considerations
-
False Positives in Kaiser Test: Some resins, particularly those with linkers containing primary amines, can give a false positive result. It is advisable to test the bare resin before starting the synthesis.
-
Steric Hindrance: While Fmoc-Asp(OtBu)-OH is generally not considered a sterically hindered amino acid, the surrounding sequence can influence its coupling efficiency. In cases of difficult couplings, a double coupling (repeating the coupling step) may be necessary.[13][14]
-
Aspartimide Formation: A significant side reaction associated with Asp(OtBu) is the formation of a succinimide ring (aspartimide), which can occur during the basic conditions of Fmoc deprotection.[13][14][15] While not a direct measure of coupling efficiency, the presence of aspartimide-related impurities in the final product can indicate issues with the synthetic strategy. Strategies to minimize aspartimide formation include using milder deprotection conditions or alternative side-chain protecting groups.[15][16]
-
Capping: If a recoupling step still results in a positive test for free amines, it is recommended to "cap" the unreacted N-termini by acetylation (e.g., using acetic anhydride) to prevent the formation of deletion peptides.[4]
Conclusion
The successful synthesis of high-purity peptides relies on the near-quantitative completion of each coupling step. The methods described in these application notes provide reliable and accessible means to monitor the coupling efficiency of Fmoc-Asp(OtBu)-OH. For routine synthesis, the qualitative Kaiser and Chloranil tests offer a rapid and effective way to ensure complete reactions. For process development, optimization, and the synthesis of particularly challenging peptides, advanced real-time monitoring techniques can provide invaluable insights into reaction kinetics and potential side reactions. By implementing these monitoring strategies, researchers can significantly enhance the quality and yield of their synthetic peptides.
References
- 1. chempep.com [chempep.com]
- 2. Peptide Synthesis [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. scispace.com [scispace.com]
- 6. [PDF] Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. | Semantic Scholar [semanticscholar.org]
- 7. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. DSpace [scholarshare.temple.edu]
- 12. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with H-Asp(OtBu)-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low peptide yield, with a specific focus on challenges encountered when using H-Asp(OtBu)-OH.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing targeted solutions and detailed protocols.
Q1: My peptide synthesis yield is significantly lower than expected, and I'm using H-Asp(OtBu)-OH in my sequence. What is the most likely cause?
A1: The most common cause of low yield in peptide synthesis involving H-Asp(OtBu)-OH is the formation of an aspartimide intermediate.[1] This side reaction is particularly prevalent during the piperidine-mediated Fmoc-deprotection step.[1][2] The backbone amide nitrogen following the aspartic acid residue can attack the side-chain carbonyl of Asp(OtBu), leading to a cyclic succinimide derivative.[2] This aspartimide can then undergo nucleophilic attack by piperidine or water, resulting in the formation of undesired α- and β-peptide isomers and piperidide adducts, all of which are difficult to separate from the target peptide and contribute to a lower yield of the desired product.[1][2] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[3]
Q2: How can I confirm that aspartimide formation is the cause of my low yield?
A2: Identifying aspartimide-related impurities can be achieved through mass spectrometry (MS) analysis of the crude peptide. Aspartimide formation is a mass-neutral side reaction, meaning the molecular weight of the aspartimide-containing peptide is the same as the target peptide. However, the subsequent hydrolysis of the aspartimide leads to the formation of β-aspartyl peptides, which have the same mass as the desired α-aspartyl peptide, making them difficult to distinguish by MS alone.[4] The piperidide adducts, however, will have a characteristic mass increase. A key indicator is the presence of multiple peaks with the same mass-to-charge ratio in the HPLC chromatogram of the crude product, which often correspond to the different isomers.[5] A test cleavage of a small amount of resin followed by HPLC and MS analysis can help identify these byproducts.[6]
Q3: What are the most effective strategies to minimize aspartimide formation?
A3: There are several effective strategies to suppress aspartimide formation:
-
Modification of Fmoc-Deprotection Conditions:
-
Use of a Weaker Base: Replacing the commonly used 20% piperidine in DMF with a weaker base like 5% piperazine in DMF can significantly reduce aspartimide formation.[4]
-
Addition of HOBt: Adding 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.[3][4]
-
-
Use of Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulkier protecting groups on the aspartic acid side chain can sterically hinder the intramolecular cyclization. Several alternatives to OtBu are available and have shown significant improvements in reducing aspartimide formation.[3][7][8]
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue following the aspartic acid with groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) can completely prevent aspartimide formation by blocking the nucleophilic nitrogen.[9] This is often achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-DmbGly-OH.[7]
Q4: I suspect peptide aggregation is also contributing to my low yield. How can I address this?
A4: Peptide aggregation, the self-association of growing peptide chains on the resin, can hinder reagent accessibility and lead to incomplete coupling and deprotection, resulting in truncated and deletion sequences.[1][10]
Signs of Aggregation:
-
Slow or incomplete coupling, indicated by a positive Kaiser test after the coupling step.[1]
-
Difficulty in swelling the resin.[10]
-
Slow Fmoc deprotection.
Troubleshooting Strategies for Aggregation:
-
Change the Solvent: Switching from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl can help break up aggregates.[1][10]
-
Elevated Temperature: Performing the coupling at a higher temperature can improve reaction kinetics and disrupt secondary structures.[10]
-
Use of Pseudoprolines: Incorporating pseudoproline dipeptides at specific positions can disrupt the formation of β-sheets.
-
Double Coupling: For difficult couplings, repeating the coupling step can help drive the reaction to completion.
Data Presentation: Comparison of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes the relative effectiveness of different protecting groups in minimizing this side reaction in a model peptide.
| Protecting Group | Model Peptide Sequence | Fmoc Deprotection Conditions | Aspartimide Formation (%) | Reference(s) |
| Fmoc-Asp(OtBu)-OH | H-Val-Lys-Asp-Asn-Tyr-Ile-OH | 20% Piperidine/DMF | High (significant) | [11] |
| Fmoc-Asp(OMpe)-OH | H-Val-Lys-Asp-Asn-Tyr-Ile-OH | 20% Piperidine/DMF | Significantly reduced vs. OtBu | [11] |
| Fmoc-Asp(OEpe)-OH | H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH | Piperidine and DBU treatments | Extremely effective minimization | [11][12] |
| Fmoc-Asp(OPhp)-OH | H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH | Piperidine and DBU treatments | Extremely effective minimization | [12] |
| Fmoc-Asp(OBno)-OH | H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH | Piperidine and DBU treatments | Negligible | [3][12] |
Note: The extent of aspartimide formation is sequence- and condition-dependent. This table provides a comparative overview based on specific model systems.
Experimental Protocols
Here are detailed methodologies for key experiments relevant to troubleshooting low peptide yield.
Protocol 1: Standard HATU-Mediated Coupling
This protocol describes a standard procedure for coupling an Fmoc-protected amino acid to the growing peptide chain on the resin using HATU as the coupling reagent.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Ensure the N-terminal Fmoc group has been removed and the resin is washed thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the coupling reaction using the Kaiser test (see Protocol 3). A negative Kaiser test (yellow/colorless beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Fmoc Deprotection with Piperidine/HOBt to Minimize Aspartimide Formation
This protocol outlines the Fmoc deprotection step with the addition of HOBt to suppress aspartimide formation.[3]
Materials:
-
Deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF
-
Peptide-resin with an N-terminal Fmoc group
-
DMF, peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Add the deprotection solution to the resin and agitate for 5-10 minutes.
-
Drain and Second Deprotection: Drain the deprotection solution and add a fresh portion of the solution to the resin. Agitate for another 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection: Perform a Kaiser test (see Protocol 3) to confirm the presence of a free primary amine (indicated by a deep blue color).
Protocol 3: Kaiser Test for Monitoring Coupling Efficiency
The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the resin.[6][7]
Materials:
-
Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol
-
Kaiser Test Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
-
A small sample of peptide-resin (10-20 beads)
-
Heat source (e.g., heating block or heat gun)
Procedure:
-
Sample Preparation: Place a small sample of the resin beads in a small glass test tube.
-
Washing: Wash the beads with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Deep blue beads and/or solution: Positive result, indicating the presence of free primary amines (incomplete coupling or successful deprotection).
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).
-
Visualizations
The following diagrams illustrate key processes in solid-phase peptide synthesis and the mechanism of a common side reaction.
Caption: A simplified workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: The mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Asp(OtBu)-OH Coupling Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling time for Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is a standard coupling time for Fmoc-Asp(OtBu)-OH?
A standard coupling time for Fmoc-Asp(OtBu)-OH is typically between 1 to 2 hours at room temperature. However, the optimal time can be influenced by several factors including the coupling reagents, the nature of the peptide sequence, and the solid support used.
Q2: What are the main challenges associated with the coupling of Fmoc-Asp(OtBu)-OH?
The primary challenge is not typically slow coupling kinetics, but rather the risk of aspartimide formation. This is an intramolecular side reaction that can occur during the basic conditions of Fmoc deprotection.[1][2][3][4] The resulting aspartimide can lead to the formation of impurities such as α- and β-peptides, which can be difficult to separate from the desired product.[3][4]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are most prone to this side reaction. The most problematic sequences include Asp-Gly, Asp-Asn, and Asp-Ser.[3][5]
Q4: How can I monitor the completion of the coupling reaction?
The completion of the coupling reaction can be monitored using qualitative tests such as the Kaiser test (ninhydrin test).[6] A negative Kaiser test (yellow or colorless beads) indicates that there are no free primary amines on the resin, signifying a complete coupling reaction.[6] For N-methylated amino acids, the bromophenol blue test is a suitable alternative as the Kaiser test is ineffective.[7]
Q5: Is it advisable to extend the coupling time for Fmoc-Asp(OtBu)-OH indefinitely?
While extending the coupling time can help ensure the reaction goes to completion, prolonged reaction times are generally not necessary for Fmoc-Asp(OtBu)-OH under standard conditions with efficient coupling reagents. More importantly, extended exposure of the peptide-resin to the basic environment of the coupling cocktail (especially if excess base is used) can potentially contribute to side reactions. It is more critical to manage the time and conditions of the Fmoc deprotection step to minimize aspartimide formation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser test after initial coupling | Incomplete coupling reaction. | Extend Coupling Time: Allow the reaction to proceed for an additional 1-2 hours and repeat the Kaiser test.[6] Double Couple: If the test remains positive, filter the resin, wash it thoroughly with DMF, and perform a second coupling with a fresh solution of activated Fmoc-Asp(OtBu)-OH.[4][8] Use More Potent Coupling Reagents: Switch to more powerful activating reagents such as HATU or HCTU, especially for difficult sequences.[3] |
| Presence of aspartimide-related impurities in the final peptide | The peptide sequence is highly prone to aspartimide formation (e.g., Asp-Gly).[3][5] | Minimize Piperidine Exposure: Reduce the Fmoc deprotection time. For example, use two shorter treatments (e.g., 2 x 10 minutes) instead of a single longer one.[3] Modify Deprotection Cocktail: Add an acidic additive like 0.1 M HOBt or formic acid to the piperidine solution to lower the basicity.[3] Use Alternative Protecting Groups: For highly problematic sequences, consider using Fmoc-Asp derivatives with bulkier side-chain protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which have been shown to reduce aspartimide formation.[3] |
| Low peptide yield after cleavage | Incomplete coupling at the Asp residue or at other positions in the peptide chain. | Review Reagents: Ensure the purity and activity of your Fmoc-Asp(OtBu)-OH, coupling reagents, and solvents, as degradation can lead to inefficient coupling.[6] Address Peptide Aggregation: For long or hydrophobic sequences, peptide aggregation can hinder coupling.[5] Consider switching to a solvent like N-methylpyrrolidone (NMP) or adding a small amount of DMSO to disrupt secondary structures.[5][9] |
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in preventing aspartimide formation, which is a key consideration when optimizing reaction conditions for Fmoc-Asp(OtBu)-OH.
| Aspartic Acid Derivative | Rationale for Prevention | Reported Effectiveness in Reducing Aspartimide Formation | Reference(s) |
| Fmoc-Asp(OtBu)-OH | Standard protecting group with relatively low steric hindrance. | Low to Moderate | [3] |
| Fmoc-Asp(OMpe)-OH | Increased steric bulk of the Mpe group shields the side-chain carbonyl. | High | [3] |
| Fmoc-Asp(OBno)-OH | Increased steric bulk of the Bno group provides significant protection. | Very High (reduced to almost undetectable amounts for Asp-Asn and Asp-Arg sequences) | [3] |
| Fmoc-N-Me-Asp(OtBu)-OH | Steric hindrance from the N-methyl group directly blocks cyclization. | Very High | [3] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH
This protocol is for a standard coupling reaction on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[7]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution. Agitate for 3-5 minutes, drain, and then add a fresh 20% piperidine solution for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[9]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading capacity) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.[2][3]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.[2]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[6]
-
Post-Coupling Wash: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3 times) to remove any unreacted reagents and byproducts.[2][7]
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This qualitative test is used to detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.
-
Wash the beads with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions to the beads.
-
Heat the test tube at 100-110°C for 5 minutes.[6]
Interpretation:
-
Dark blue beads and/or solution: Positive result, indicating incomplete coupling (free amines are present).[6]
-
Yellow or colorless beads and solution: Negative result, indicating complete coupling.[6]
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc-Asp(OtBu)-OH coupling.
Caption: Signaling pathway for base-catalyzed aspartimide formation.
References
Side reactions of Asp(OtBu) during Fmoc deprotection with piperidine
Welcome to the technical support center for troubleshooting side reactions involving Asp(OtBu) during Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides in-depth answers, protocols, and data to help researchers, scientists, and drug development professionals identify, mitigate, and prevent common issues encountered during the piperidine-mediated Fmoc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction involving Asp(OtBu) during Fmoc deprotection with piperidine?
A1: The most significant side reaction is the formation of a five-membered ring succinimide intermediate, known as aspartimide .[1][2] This intramolecular cyclization is catalyzed by the basic conditions of the Fmoc deprotection step, typically using 20% piperidine in DMF.[2][3] The reaction is initiated when the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain carbonyl group of Asp(OtBu).[3][4]
Q2: Why is aspartimide formation so problematic for peptide synthesis?
A2: Aspartimide formation is highly problematic because the intermediate is unstable and leads to a cascade of undesirable byproducts that are difficult to separate from the target peptide.[2][3] These byproducts include:
-
α- and β-aspartyl peptides: The aspartimide ring can be opened by nucleophiles like water, leading to a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[1][4] These isomers often have very similar chromatographic properties, making purification challenging.[4]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization under basic conditions, which can result in the formation of D-aspartyl and D-isoaspartyl residues, compromising the peptide's chiral integrity.[4]
-
Piperidide Adducts: The aspartimide ring can be irreversibly opened by piperidine, the deprotection reagent itself, forming piperidide adducts which add 85.15 Da to the mass of the peptide.[3][4][5]
These side reactions collectively reduce the yield and purity of the final product.[3]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid (the Asp+1 or C-terminal residue).[1][6] Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this side reaction.[2] The most problematic sequences are:
Q4: Besides the peptide sequence, what other factors influence the rate of aspartimide formation?
A4: Several experimental conditions can influence the extent of this side reaction:
-
Deprotection Conditions: The strength of the base, its concentration, and the duration of exposure are critical.[6] Longer deprotection times increase the risk.[6]
-
Temperature: Elevated temperatures, particularly those used in microwave-assisted SPPS, can significantly accelerate aspartimide formation.[6]
-
Solvent: The polarity of the solvent can have an effect, with higher polarity solvents reported to increase the rate of aspartimide formation.[3]
-
Side-Chain Protecting Group: While Asp(OtBu) is standard, its relatively low steric hindrance can be insufficient to prevent cyclization in problematic sequences.[3][6]
Troubleshooting Guide
Symptom 1: My HPLC chromatogram shows multiple peaks close to the main product peak, and mass spectrometry reveals species with the same mass as the desired peptide.
Diagnosis: This is a classic sign of α- and β-aspartyl peptide isomer formation resulting from aspartimide hydrolysis.[5] These isomers are often difficult to separate via standard reverse-phase HPLC.[4]
Recommendation:
-
Confirm: Try altering the HPLC gradient to improve separation. A shallower gradient may resolve the isomeric peaks.
-
Prevent in Future Syntheses: For the same or similar sequences, implement a mitigation strategy. The most effective options are to use a sterically bulkier side-chain protecting group for Asp or to employ backbone protection.[6][7] Modifying deprotection conditions by adding an acidic modifier like 0.1 M HOBt can also reduce the extent of the side reaction.[4]
Symptom 2: My mass spectrometry analysis shows an unexpected peak with a mass of +85.15 Da compared to the target peptide.
Diagnosis: This mass addition corresponds precisely to the formation of a piperidide adduct.[5] This occurs when the aspartimide intermediate is nucleophilically attacked and opened by a piperidine molecule from the deprotection solution.[3][4]
Recommendation:
-
Reduce Exposure: Minimize the deprotection time to what is necessary for complete Fmoc removal.
-
Lower Basicity: Use a less basic deprotection cocktail. A solution of 2% DBU and 5% piperazine in DMF is an effective alternative that can suppress this side reaction.[6] Another option is to add an acid like formic acid to the standard piperidine solution to lower its effective pKa.[8]
Symptom 3: I am synthesizing a peptide containing an Asp-Gly motif and my crude purity is very low due to multiple byproducts.
Diagnosis: The Asp-Gly sequence is the most susceptible to aspartimide formation.[2][3] Standard Fmoc-Asp(OtBu)-OH with a standard 20% piperidine deprotection protocol is often insufficient to prevent significant side reactions in this context.
Recommendation:
-
Immediate Action (Highest Prevention): Re-synthesize the peptide using a specialized building block that prevents the initial cyclization. Options include:
-
Alternative Action (Significant Reduction): If specialized building blocks are unavailable, use an Asp residue with a highly sterically hindered side-chain protecting group, such as Fmoc-Asp(OBno)-OH or Fmoc-Asp(OEpe)-OH.[7]
-
Concurrent Action (Modified Conditions): Combine the use of a hindered protecting group with optimized deprotection conditions (e.g., lower temperature, addition of acidic modifiers) for the best results.[1]
Data Presentation: Quantitative Summaries
Table 1: Influence of the C-terminal Residue (Asp-Xxx) on Aspartimide Formation This table illustrates the relative propensity for aspartimide formation based on the amino acid following the aspartic acid residue.
| Asp-Xxx Sequence | Relative Propensity for Aspartimide Formation | Rationale |
| Asp-Gly | Very High | Glycine is the least sterically hindered residue, allowing the backbone nitrogen to easily attack the Asp side chain.[3] |
| Asp-Asn | High | The side chain of asparagine offers little steric hindrance.[1][2] |
| Asp-Ser | High | The side chain of serine offers little steric hindrance.[1][2] |
| Asp-Arg | Moderate to High | Arginine's side chain is flexible, and this sequence is known to be problematic.[1] |
| Asp-Ala | Moderate | The methyl group of alanine provides some steric hindrance compared to glycine. |
| Asp-Val | Low | The bulky isopropyl side chain of valine provides significant steric hindrance. |
| Asp-Pro | Very Low | The cyclic structure of proline restricts the backbone conformation, preventing the necessary geometry for attack. |
Table 2: Comparison of Asp Side-Chain Protecting Groups for Preventing Aspartimide Formation Data is based on a model scorpion toxin II peptide (VKDGYI) treated with 20% piperidine/DMF to simulate multiple deprotection cycles.
| Protecting Group | % Aspartimide Formation (Approx.) | Reference |
| -OtBu (tert-Butyl) | 44% | [1] |
| -OMpe (3-methyl-3-pentyl) | ~5% | |
| -OBno (5-n-butyl-5-nonyl) | <1% |
Table 3: Effect of Deprotection Cocktails on Aspartimide Formation Data is for the Asp(OtBu)-Gly containing test peptide, fragment 1-6 of scorpion toxin II.
| Deprotection Cocktail | % Aspartimide-Related Impurities | Reference |
| 20% Piperidine in DMF | 44% | [1] |
| 20% Piperidine in DMF + 1 M Oxyma | 15% | [1] |
| 2% DBU / 5% Piperazine in DMF | Significantly Reduced vs. Piperidine | [6][9] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with an Acidic Additive This protocol is recommended for moderately problematic sequences to reduce the basicity of the deprotection solution.
-
Reagent Preparation: Prepare a fresh deprotection solution consisting of 20% (v/v) piperidine in DMF. To this solution, add ethyl cyano(hydroxyimino)acetate (Oxyma) to a final concentration of 1 M or 4-hydroxy-7-azabenzotriazole (HOAt) to 0.1 M.[1][4] Ensure the additive is fully dissolved.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the modified deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature. Perform two treatments: the first for 3-5 minutes and the second for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct before proceeding to the next coupling step.
Protocol 2: Fmoc Deprotection Using a DBU/Piperazine Cocktail This protocol is recommended for sequences known to be highly prone to aspartimide formation as a safer and efficient alternative to strong piperidine solutions.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (v/v) piperazine in DMF.[6][9]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the DBU/piperazine solution to the resin.
-
Agitation: Agitate for 5 minutes, then drain. Repeat the treatment with a fresh portion of the solution for an additional 10-15 minutes.
-
Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of the deprotection reagents before the next coupling step.
Visualizations: Pathways and Workflows
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side products.
Caption: A decision tree for identifying aspartimide-related side products.
Caption: A guide to selecting an appropriate strategy to prevent aspartimide formation.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Managing Solubility of Peptides Containing H-Asp(OtBu)-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and protocols for managing solubility challenges associated with synthetic peptides containing the tert-butyl protected aspartic acid residue, H-Asp(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing H-Asp(OtBu)-OH often difficult to dissolve?
A1: The solubility of these peptides is challenging due to several factors inherent to the H-Asp(OtBu)-OH residue and the overall peptide sequence:
-
Increased Hydrophobicity : The tert-butyl (OtBu) group is a bulky, non-polar (hydrophobic) protecting group.[1][2] Its presence on the aspartic acid side chain significantly increases the overall hydrophobicity of the peptide, reducing its affinity for aqueous solutions.[1][3]
-
Aggregation : Peptides with a high proportion of hydrophobic amino acids have a strong tendency to self-associate and form aggregates, such as beta-sheets, which are often insoluble.[1][4] The OtBu group contributes to these hydrophobic interactions.
-
Peptide Length : Longer peptide chains have more surface area for hydrophobic interactions, which can lead to decreased solubility and a higher propensity for aggregation.[1][5]
Q2: What is the first solvent I should try for my H-Asp(OtBu)-OH peptide?
A2: As a general rule, the first attempt should always be with a small amount of sterile, distilled water.[6][7] Peptides that are short (less than 5 residues) or have a sufficient number of charged residues may dissolve.[7][8] If the peptide is insoluble in water, the next steps depend on the peptide's overall charge and hydrophobicity.
Q3: How does pH affect the solubility of my peptide?
A3: The pH of the solvent is a critical factor.[1] A peptide's solubility is typically lowest at its isoelectric point (pI), the pH at which it has no net charge.[1][9] Adjusting the pH away from the pI increases the net charge, enhancing interactions with water and improving solubility. For basic peptides (net positive charge), an acidic solution like 10% acetic acid can help.[10] For acidic peptides (net negative charge), a basic solution like 0.1% ammonium hydroxide may be effective.[7]
Q4: Can I use sonication or heat to help dissolve my peptide?
A4: Yes, both methods can be effective but should be used cautiously.
-
Sonication : A brief session in an ultrasonic bath can help break up aggregates and facilitate dissolution.[6]
-
Gentle Heating : Warming the solution to temperatures below 40°C can increase solubility.[9][11] However, prolonged exposure to heat or intense sonication can potentially degrade the peptide.[6]
Q5: My peptide contains a free cysteine (Cys) residue. Are there any special considerations?
A5: Yes. Peptides with free cysteine residues should not be dissolved in basic solutions (pH > 7) as this can promote rapid oxidation and the formation of disulfide bonds, leading to dimerization and aggregation.[10][12] Additionally, when using organic solvents, dimethylformamide (DMF) is preferred over dimethyl sulfoxide (DMSO), as DMSO can oxidize the methionine or cysteine residues.[7][12]
Troubleshooting Guide for Difficult Peptides
Q: I've tried water, but my peptide remains insoluble. What is the next step?
A: The next step is a systematic approach based on the peptide's properties. It is crucial to perform these tests on a small aliquot of your peptide to avoid wasting the entire sample.[10]
First, calculate the overall charge of your peptide at neutral pH:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.[10]
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[10]
-
Sum the values to get the net charge.
-
If the net charge is positive (Basic Peptide): Try dissolving it in 10-30% aqueous acetic acid.[7][13] If it remains insoluble, a very small amount of trifluoroacetic acid (TFA) can be added, followed by dilution with water.[7]
-
If the net charge is negative (Acidic Peptide): Try dissolving it in a dilute aqueous base such as 0.1% ammonium hydroxide (NH₄OH).[7] (Avoid if the peptide contains Cys).
-
If the net charge is neutral or the peptide is highly hydrophobic: These peptides often require organic solvents.[7][12] Start by dissolving the peptide in a minimal volume of DMSO or DMF.[8] Once dissolved, slowly add your aqueous buffer to the peptide solution in a drop-wise manner while vortexing.[6] If the peptide begins to precipitate, you have reached its solubility limit in that co-solvent mixture.
Q: My peptide dissolved in 100% DMSO but crashed out when I added my aqueous buffer. What can I do?
A: This is a common problem for very hydrophobic peptides. It indicates that the final concentration of the organic co-solvent is too low to maintain solubility. Here are some strategies:
-
Increase Organic Solvent Concentration : Determine the maximum percentage of DMSO (or another organic solvent) that is compatible with your downstream experiment. Prepare the peptide stock at a higher concentration in pure DMSO and then dilute it so the final working solution contains the highest tolerable percentage of the organic solvent.[5]
-
Use a Different Organic Solvent : Sometimes, acetonitrile (ACN) or isopropanol may keep a peptide in solution more effectively in aqueous mixtures.[7]
-
Use Chaotropic Agents : As a last resort for non-cellular assays, you can dissolve the peptide in a solution containing 6 M guanidine hydrochloride or 8 M urea.[7][11] These agents disrupt the hydrogen bond networks that lead to aggregation. The sample should then be diluted for the final application.
Q: My HPLC analysis shows broad peaks or multiple peaks that are close together. Could this be a solubility issue?
A: Yes, poor solubility can significantly impact HPLC results.
-
Broad Peaks : This can occur if the peptide is aggregating on the column or is slow to dissolve in the mobile phase. Ensure the peptide is fully dissolved in the injection solvent. Sometimes, injecting the sample dissolved in a stronger solvent (like DMSO) than the initial mobile phase can help.
-
Multiple Peaks : While this could indicate impurities, it might also be due to on-column aggregation or different conformational states of the peptide. For highly hydrophobic peptides containing Asp(OtBu), consider adjusting your HPLC method. A shallower gradient or using a different organic modifier like isopropanol might improve peak shape and resolution.[14] A C8 or phenyl column may also be beneficial for very hydrophobic peptides.[15]
Diagrams: Understanding the Chemistry
Caption: Role of the hydrophobic OtBu group on an Aspartic Acid residue.
Caption: Systematic workflow for peptide solubilization.
Quantitative Data & Solvent Selection
While peptide solubility is highly sequence-dependent, the following table summarizes general guidelines for solvent selection. Quantitative data for specific protected peptides is often not published; however, the solubility of the parent amino acid derivative H-D-Asp(OtBu)-OH has been reported.
Table 1: Solubility Data for H-D-Asp(OtBu)-OH
| Compound | Solvent | Solubility | Method |
|---|
| H-D-Asp(OtBu)-OH | Water | 87.5 mg/mL | Requires sonication[16] |
Table 2: General Solvent Selection Guide for Peptides
| Peptide Characteristic | Primary Solvent | Secondary/Co-Solvent | Notes |
|---|---|---|---|
| Hydrophilic (High charge) | Water, Aqueous Buffers | N/A | Generally soluble, but check pI.[1] |
| Basic (Net positive charge) | Water | 10-30% Acetic Acid | Acid protonates residues, increasing solubility.[7] |
| Acidic (Net negative charge) | Water | 0.1% NH₄OH or (NH₄)₂CO₃ | Base deprotonates residues. Avoid with Cys.[7][10] |
| Hydrophobic (Net neutral charge) | DMSO, DMF | Water, Aqueous Buffers | Dissolve in organic solvent first, then dilute slowly.[6][8] |
| Highly Aggregating | 6M Guanidine-HCl, 8M Urea | Aqueous Buffers | For non-cellular assays; disrupts secondary structures.[11] |
Experimental Protocols
Protocol 1: Standard Solubilization Procedure
This protocol outlines the systematic steps for dissolving a new peptide containing H-Asp(OtBu)-OH.
Materials:
-
Lyophilized peptide
-
Sterile, distilled water
-
10% (v/v) acetic acid in water
-
0.1% (v/v) ammonium hydroxide in water
-
High-purity DMSO or DMF
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator bath
Procedure:
-
Aliquot : Weigh a small, known amount (e.g., 1 mg) of the lyophilized peptide into a sterile microcentrifuge tube. Never use the entire batch for initial tests.[10]
-
Water First : Add a volume of sterile water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly for 1-2 minutes. If not dissolved, sonicate for 5-10 minutes.[6] Observe the solution. If it is completely clear, the peptide is soluble.
-
pH Adjustment (if needed) :
-
For a basic peptide, add the 10% acetic acid solution dropwise while vortexing until the peptide dissolves.
-
For an acidic peptide, add the 0.1% ammonium hydroxide solution dropwise while vortexing until the peptide dissolves.
-
-
Organic Solvents (if needed) :
-
If the peptide is still insoluble, use a new, dry aliquot.
-
Add a minimal volume of 100% DMSO (or DMF for Cys-peptides) to completely dissolve the peptide (e.g., 20-50 µL for 1 mg).[7]
-
Once a clear stock solution is formed, slowly add your desired aqueous buffer drop-by-drop to the DMSO stock while gently vortexing.[6]
-
-
Final Check : After dilution, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates.[5] Carefully transfer the supernatant to a new tube. This is your working stock solution.
Protocol 2: Sample Preparation for RP-HPLC Analysis
This protocol ensures your peptide is properly solubilized for consistent and reliable HPLC results.
Materials:
-
Peptide stock solution (from Protocol 1)
-
HPLC Mobile Phase A (e.g., 0.1% TFA in water)
-
HPLC Mobile Phase B (e.g., 0.1% TFA in acetonitrile)
-
High-purity DMSO (if necessary)
Procedure:
-
Determine Injection Solvent : The ideal injection solvent is your initial mobile phase (e.g., 95% A, 5% B).
-
Dilution : Dilute your peptide stock solution to the desired concentration for injection (e.g., 1 mg/mL) using the initial mobile phase mixture. Vortex well.
-
Troubleshooting Insoluble Samples : If the peptide precipitates upon dilution in the mobile phase, your sample is too hydrophobic for those starting conditions.
-
Option A (Recommended) : Prepare the sample in a solvent mixture that keeps it dissolved but contains the lowest possible percentage of organic solvent (e.g., 50% ACN in water). Note that this may affect early-eluting peaks.
-
Option B (Use with Caution) : Dissolve the sample in 100% DMSO at a high concentration and inject a very small volume (1-5 µL). This can cause peak distortion but is often effective for extremely hydrophobic peptides.[15]
-
-
Filtration/Centrifugation : Before injection, filter the sample through a 0.22 µm syringe filter or centrifuge it to remove any particulates that could damage the HPLC column.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. biosynth.com [biosynth.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. reta-peptide.com [reta-peptide.com]
- 10. biobasic.com [biobasic.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. bachem.com [bachem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Strategies to minimize racemization of aspartic acid in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the racemization of aspartic acid during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide: Aspartic Acid Racemization
Problem: Significant levels of D-Aspartate or related impurities (e.g., β-peptides) are detected in the final peptide product.
Primary Cause: The primary mechanism for aspartic acid racemization during Fmoc-SPPS is the formation of a succinimide intermediate, also known as aspartimide. This five-membered ring is prone to epimerization at the α-carbon. The aspartimide can then be hydrolyzed to form a mixture of the desired α-L-aspartyl peptide, the racemized α-D-aspartyl peptide, and the corresponding β-L and β-D-aspartyl peptides.[1] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs.[2][3]
Logical Flow for Troubleshooting Aspartic Acid Racemization
Caption: Troubleshooting workflow for addressing aspartic acid racemization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aspartic acid racemization in Fmoc-SPPS?
A1: The main cause is the formation of a cyclic aspartimide intermediate. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, particularly under the basic conditions of Fmoc deprotection (e.g., using piperidine).[1] This intermediate is planar and can be opened by a nucleophile on either side, leading to a mixture of L- and D-aspartyl peptides, as well as β-aspartyl peptides.[4]
Q2: Which amino acid sequences are most susceptible to aspartimide formation?
A2: Sequences where aspartic acid is followed by a small, unhindered amino acid are most prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr.[2][3]
Q3: How can I minimize aspartic acid racemization?
A3: Several strategies can be employed:
-
Use of Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the aspartic acid side chain can physically block the formation of the aspartimide intermediate. Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.[2][5]
-
Modification of Deprotection Conditions: Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.[6][7] Alternatively, using a weaker base such as piperazine instead of piperidine has been shown to reduce this side reaction.[7][8]
-
Optimization of Coupling Reagents: The choice of coupling reagent can influence the extent of racemization. For instance, using a carbodiimide like diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure is known to minimize racemization.[9]
-
Microwave-Assisted SPPS: Microwave energy can accelerate coupling and deprotection steps, potentially reducing the overall time the peptide is exposed to conditions that promote racemization. Lowering the coupling temperature during microwave-assisted synthesis can further limit racemization.[10][11][12]
Q4: Are there any protecting groups that can completely prevent aspartimide formation?
A4: While no method is absolutely perfect in all situations, the use of backbone protection on the amide nitrogen of the amino acid following the aspartic acid can be highly effective. For example, incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone can prevent the cyclization that leads to aspartimide formation.[13][14] Additionally, non-ester-based protecting groups like cyanosulfurylides (CSY) have been shown to completely prevent aspartimide formation by masking the carboxylic acid with a stable C-C bond, though this requires a specific deprotection step.[15]
Data Presentation: Comparison of Strategies
The following tables summarize quantitative data on the effectiveness of different strategies in minimizing aspartimide formation and, consequently, racemization.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Peptide Sequence | % Aspartimide-Related Byproducts | % D-Aspartate | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 27.8 | 13.9 | [5] |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 10.1 | 4.8 | [5] |
| Fmoc-Asp(OBno)-OH | VKDGYI | 0.1 | <0.5 | [5] |
Table 2: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Peptide Sequence | % Aspartimide Formation | Reference |
| 20% Piperidine in DMF | None | Model 20mer | High (not quantified) | [7] |
| 20% Piperidine in DMF | 0.1 M HOBt | Model 20mer | Reduced | [7] |
| 5% Piperazine in DMF | 0.1 M HOBt | Model 20mer | Significantly Reduced | [7] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a general coupling cycle. Specific parameters may need optimization based on the peptide sequence and scale.
Caption: A standard Fmoc-SPPS cycle workflow.
Materials:
-
Fmoc-protected amino acids
-
Solid support (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 2.9-4.9 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DMF, then DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Modified Deprotection with HOBt to Minimize Aspartimide Formation
This protocol modifies the deprotection step to suppress aspartimide formation.
Reagent Preparation:
-
Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF. Caution: HOBt can be explosive in its anhydrous form; handle with care.
Procedure:
-
Follow the standard SPPS protocol, but for the Fmoc deprotection step (Step 2 in Protocol 1), use the prepared piperidine/HOBt solution instead of the standard 20% piperidine solution.
-
The deprotection times may need to be slightly adjusted and optimized for your specific sequence.
Protocol 3: Using a Bulky Protecting Group - Fmoc-Asp(OMpe)-OH
This involves substituting the standard Fmoc-Asp(OtBu)-OH with the bulkier alternative during the coupling step for aspartic acid.
Procedure:
-
When the synthesis reaches the point of adding an aspartic acid residue, use Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH.
-
Follow the standard coupling procedure (Step 3 in Protocol 1). Due to the increased steric hindrance of the OMpe group, a slightly longer coupling time or a double coupling may be necessary to ensure complete reaction. Monitor the coupling progress carefully.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesalabs.com [mesalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purity of Crude Peptides Containing Asp(OtBu) Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when synthesizing and purifying peptides containing Asp(OtBu) residues. The primary focus is on mitigating aspartimide formation, a major source of impurities that can significantly complicate downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of low purity in crude peptides containing Asp(OtBu)?
A1: The most significant side reaction leading to impurities in peptides with Asp(OtBu) is the formation of aspartimide.[1][2] This occurs when the nitrogen atom of the amino acid following the aspartic acid residue attacks the side-chain carbonyl group of the Asp(OtBu), forming a five-membered succinimide ring.[1] This reaction is catalyzed by the basic conditions used for Fmoc deprotection, typically with piperidine.[1][2]
The resulting aspartimide is problematic for several reasons:
-
Product Heterogeneity: The aspartimide ring can be opened by nucleophiles, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate chromatographically.[1]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, which can result in the formation of D-aspartyl and D-isoaspartyl residues, compromising the peptide's chiral integrity.[1]
-
Byproduct Formation: Piperidine used for Fmoc deprotection can attack the aspartimide ring, forming piperidide adducts.[1]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: Aspartimide formation is highly sequence-dependent.[2] The propensity for this side reaction is greatest when the aspartic acid residue is followed by an amino acid with low steric hindrance.[1] The most problematic sequences include:
The Asp-Gly sequence is particularly notorious for high levels of aspartimide formation due to the lack of steric bulk on the glycine residue.[4]
Q3: My crude peptide shows multiple peaks with the same mass upon LC-MS analysis. What could be the issue?
A3: The presence of multiple peaks with the same mass as the target peptide is a strong indicator of aspartimide-related byproducts. The β-aspartyl and epimerized α-aspartyl peptides that result from the opening of the aspartimide ring have the same molecular weight as the desired product but different structures, leading to different retention times on HPLC. These isomers can be extremely difficult to separate from the target peptide.
Q4: How can I reduce aspartimide formation during solid-phase peptide synthesis (SPPS)?
A4: Several strategies can be employed to minimize aspartimide formation during Fmoc-based SPPS:
-
Modification of Deprotection Conditions:
-
Addition of HOBt: Including 0.1 M hydroxybenzotriazole (HOBt) in the 20% piperidine/DMF deprotection solution can help suppress aspartimide formation.[1][3]
-
Use of DBU/Piperidine: For faster Fmoc deprotection, a cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be used. However, as DBU is a stronger base, it can sometimes increase aspartimide formation and should be used with caution.[1]
-
Weaker Base Combinations: For highly susceptible sequences, a deprotection solution of 2% DBU and 5% piperazine in DMF can be effective.[5]
-
-
Use of Sterically Hindered Side-Chain Protecting Groups:
-
Backbone Protection:
-
Introducing a protecting group on the amide nitrogen of the residue following the aspartic acid can completely prevent it from acting as a nucleophile.[3] The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, for instance, by incorporating a dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[1][2] The Dmb group is removed during the final TFA cleavage.[1]
-
-
Lowering the Temperature:
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different strategies to mitigate aspartimide formation.
Table 1: Influence of the C-terminal Amino Acid (Xxx) on Aspartimide Formation in Asp-Xxx Sequences
| Asp-Xxx Sequence | Relative Propensity for Aspartimide Formation |
| Asp-Gly | Very High |
| Asp-Asn | High |
| Asp-Ser | High |
| Asp-Ala | Moderate |
| Asp-Cys(Trt) | Low (5.5%) |
| Asp-Cys(Acm) | High (27%) |
Data compiled from multiple sources.[1][4][8]
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups in the Synthesis of VKDXYI (X=G, N, R)
| Protecting Group | Sequence (X=) | Target Peptide (%) | Aspartimide (%) | D-Asp (%) |
| OtBu | G | 58.7 | 25.1 | 13.9 |
| N | 87.2 | 4.2 | 2.5 | |
| R | 93.1 | 1.1 | 0.8 | |
| OMpe | G | 78.4 | 10.3 | 5.3 |
| N | 94.6 | 1.1 | 0.7 | |
| R | 97.4 | 0.3 | 0.2 | |
| OBno | G | 90.1 | 0.9 | 0.5 |
| N | 98.2 | 0.1 | 0.1 | |
| R | 98.9 | <0.1 | <0.1 |
Results after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
Experimental Protocols
Protocol 1: Standard Peptide Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the OtBu and other side-chain protecting groups.[9]
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail. A common mixture is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[10] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) can be used.[11]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[1]
-
Isolate the peptide precipitate by centrifugation, decant the ether, and wash the pellet with cold ether twice more.[1]
-
Dry the crude peptide pellet under vacuum.[1]
Protocol 2: HPLC Purification of Crude Peptides
This protocol provides a general starting point for purifying crude peptides via reversed-phase HPLC (RP-HPLC).[9]
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., Mobile Phase A)
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[12]
-
Monitor the elution at 214 nm or 220 nm.
-
Collect fractions corresponding to the main peak of the target peptide.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting decision tree for aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Sensitive Residues
Welcome to the Technical Support Center for peptide cleavage optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their peptide cleavage protocols, particularly for sequences containing sensitive amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the trifluoroacetic acid (TFA)-mediated cleavage of peptides with sensitive residues?
A1: The primary challenges include incomplete removal of side-chain protecting groups, modification of sensitive amino acid side chains, and the formation of various side products. Amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Tyrosine (Tyr), and Arginine (Arg) are particularly susceptible to degradation or modification by reactive carbocations generated during the cleavage process.[1]
Q2: What are scavengers and why are they critical in a TFA cleavage cocktail?
A2: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap reactive cationic species that are liberated from the side-chain protecting groups and the resin linker during acidolysis.[1][2] Without effective scavengers, these reactive species can lead to undesirable side reactions like alkylation or oxidation of sensitive residues, resulting in impurities that can be challenging to separate from the target peptide.[1]
Q3: Which amino acids are considered "sensitive" during TFA cleavage, and what are the common side reactions?
A3: Several amino acids are particularly prone to modification:
-
Tryptophan (Trp): The indole side chain is susceptible to alkylation and oxidation.[1] Using a Boc protecting group on the indole nitrogen during synthesis can help minimize some of these side reactions.[1]
-
Methionine (Met): The thioether side chain can be easily oxidized to methionine sulfoxide (+16 Da).[1]
-
Cysteine (Cys): The free thiol group is prone to alkylation, most notably S-tert-butylation (+56 Da), and can also be oxidized to form disulfides.[1]
-
Tyrosine (Tyr): The electron-rich phenol ring can be alkylated by carbocations.[2]
-
Arginine (Arg): Protecting groups like Pmc and Pbf can be difficult to remove and may lead to the sulfonation of other residues, such as Tryptophan.[1][3]
Q4: Can water be used as a scavenger in a cleavage cocktail?
A4: Yes, water is a common component in cleavage cocktails, typically at a concentration of 2.5-5%. It acts as a proton source and can help trap some carbocations. However, it is generally not sufficient on its own to prevent all side reactions, especially with highly sensitive residues.
Troubleshooting Guide
This guide addresses specific issues that may arise during your peptide cleavage experiments.
Problem 1: My mass spectrometry results show a +16 Da adduct on Methionine-containing peptides.
-
Possible Cause: Oxidation of the methionine thioether side chain to methionine sulfoxide. This can be exacerbated by the presence of oxidizing species during cleavage.
-
Recommended Solution:
-
Use a specialized cleavage cocktail like Reagent H , which is designed to minimize methionine oxidation.
-
Alternatively, add scavengers such as dimethylsulfide (DMS) and ammonium iodide to your existing cocktail.
-
Ensure all solvents are degassed and use peroxide-free ether for precipitation.
-
Performing the cleavage reaction under an inert nitrogen atmosphere can also be beneficial.
-
If oxidation has already occurred, it can be reversed by treating the peptide with N-mercaptoacetamide or dithiothreitol (DTT).
-
Problem 2: I observe a +56 Da adduct on my Cysteine-containing peptide.
-
Possible Cause: S-tert-butylation of the cysteine thiol group by tert-butyl cations generated from the cleavage of tBu-based protecting groups.
-
Recommended Solution:
-
Increase the concentration and variety of scavengers in your cleavage cocktail. The combined use of thioanisole and DMS in slightly higher quantities than TIS and water, along with 1% DTT, has been shown to be effective.[4]
-
A two-step cleavage protocol can also yield optimal results.[4]
-
Using trityl (Trt) protecting groups for cysteine can also help mitigate this issue.
-
Problem 3: My Tryptophan-containing peptide shows significant side products after cleavage.
-
Possible Cause: Alkylation of the indole side chain of tryptophan by carbocations generated during cleavage. This is particularly problematic in the presence of Arg(Pbf) protecting groups.[3]
-
Recommended Solution:
-
Protect the indole ring by using Fmoc-Trp(Boc)-OH during peptide synthesis.[3]
-
Use effective scavengers like triisopropylsilane (TIS) to quench reactive cations.
-
For peptides also containing Arg(Pbf), using Reagent R is highly recommended as it contains scavengers specifically chosen to minimize this side reaction.[3]
-
Problem 4: The deprotection of my Arginine(Pbf)-containing peptide is incomplete.
-
Possible Cause: The Pbf protecting group can be difficult to remove, especially in peptides with multiple arginine residues.
-
Recommended Solution:
-
Extend the cleavage reaction time. A general guideline is to add 15-30 minutes for each additional Arg residue beyond the third.[3]
-
Use a more robust cleavage cocktail, such as Reagent K or Reagent R . Thioanisole, present in these cocktails, aids in the removal of sulfonyl-based protecting groups like Pbf.[3]
-
For particularly challenging sequences, performing the cleavage at a slightly elevated temperature (e.g., 38°C) can improve deprotection, but be mindful of potential increases in other side reactions.[3]
-
Data Presentation: Cleavage Cocktail Compositions and Efficacy
The following tables summarize common cleavage cocktails and quantitative data on scavenger effectiveness for specific sensitive residues.
Table 1: Common Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Name | Composition (v/v/v) | Recommended Use |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues.[2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[2][5][6][7] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly suited for deprotecting peptides containing Arg residues with sulfonyl protecting groups and for Trp-containing peptides.[2][8][9] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize methionine oxidation. |
| "Odorless" Cocktail (Reagent B) | Not specified, but uses TIS in place of EDT and thioanisole | Useful when the peptide-resin contains trityl-based protecting groups. Will not prevent methionine oxidation. |
Table 2: Quantitative Efficacy of Scavengers in Suppressing Cysteine S-tert-butylation
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5) | Desired Peptide (%) | S-tBu Side Product (%) |
| No additional scavenger | 81.3 | 18.7 |
| Dithiothreitol (DTT) | 89.8 | 10.2 |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 90.5 | 9.5 |
| Dimethyl Sulfide (DMS) | 88.2 | 11.8 |
| Thioanisole | 87.5 | 12.5 |
| m-Cresol | 84.1 | 15.9 |
| Anisole | 83.7 | 16.3 |
| Triphenylphosphine (PPh₃) | 86.9 | 13.1 |
| Tris(2-carboxyethyl)phosphine (TCEP) | 85.4 | 14.6 |
| Data adapted from a study on a model Cys-containing peptide. Absolute values can vary depending on the peptide sequence and specific conditions.[4] |
Table 3: Impact of Cleavage Conditions on Cysteine S-tert-butylation
| Cleavage Condition | Cleavage Time | Temperature | Desired Peptide (%) | S-tBu Side Product (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 hour | 25°C | 81.3 | 18.7 |
| TFA/TIS/H₂O (95:2.5:2.5) | 30 minutes | 25°C | 84.2 | 15.8 |
| TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5) | 30 minutes | 25°C | 70.3 | 29.7 |
| Data adapted from a study on a model Cys-containing peptide, demonstrating the effect of time and acid strength.[4] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Peptide Precipitation
-
Resin Preparation: After solid-phase peptide synthesis, thoroughly wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail fresh just before use. For 100 mg of resin, prepare 2 mL of the cocktail. A standard cocktail for peptides without highly sensitive residues is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.
-
Precipitation: In a centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether (MTBE). Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the crude peptide.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Post-Cleavage Kaiser Test to Check for Incomplete Cleavage
-
Objective: To qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.
-
Materials:
-
A small sample of the resin beads after cleavage and filtration.
-
Kaiser Test Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Kaiser Test Reagent B: 80% (w/v) phenol in ethanol.
-
Kaiser Test Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.
-
Small glass test tube.
-
Heating block or water bath at 100°C.
-
-
Procedure:
-
Place a few dried resin beads (approx. 5-10 mg) into a clean, dry glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Gently mix the contents.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
-
-
Interpretation:
-
Positive Result (Incomplete Cleavage): The resin beads and solution turn a deep blue or purple color, indicating the presence of primary amines on the resin-bound peptide.
-
Negative Result (Complete Cleavage): The resin beads and solution remain colorless or turn a faint yellow/brown.
-
Protocol 3: RP-HPLC Analysis of Crude Peptide Purity
-
Sample Preparation: Dissolve the crude peptide pellet in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[10]
-
HPLC System:
-
Gradient Elution: A common general-purpose gradient is 0% to 60% Mobile Phase B over 20 minutes.[10] This may need to be optimized depending on the hydrophobicity of the peptide.
-
Analysis: Inject the sample and monitor the chromatogram. The purity of the peptide is determined by calculating the peak area of the desired peptide relative to the total peak area of all components in the chromatogram.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
The Battle Against Aspartimide Formation: A Comparative Guide to Aspartic Acid Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of pure, high-yield peptides is paramount. A critical challenge in this endeavor is the management of side reactions, particularly the notorious aspartimide formation associated with aspartic acid residues. The choice of protecting group for the β-carboxyl group of aspartic acid is a key determinant in mitigating this side reaction. This guide provides an objective, data-driven comparison of the standard tert-butyl (OtBu) protecting group with several alternatives, offering insights to inform strategic decisions in peptide synthesis.
The most widely used protecting group for the side chain of aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyl ester (H-Asp-OtBu). While cost-effective and generally effective, it is highly susceptible to base-catalyzed aspartimide formation, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1] This intramolecular cyclization, induced by the piperidine used for Fmoc deprotection, leads to a cascade of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized versions of both, which are often challenging to separate by HPLC.[1]
To address this persistent issue, a range of alternative protecting groups have been developed. These alternatives can be broadly categorized into sterically hindered esters and non-ester-based masking groups.
Performance Comparison of Aspartic Acid Protecting Groups
The efficacy of different protecting groups is typically evaluated by synthesizing a model peptide known to be prone to aspartimide formation, such as a fragment of scorpion toxin II (VKDXYI), and subjecting it to extended treatment with piperidine to simulate a lengthy synthesis.[2] The following tables summarize the quantitative data from such studies.
Table 1: Aspartimide-Related Side Products in Scorpion Toxin II Model Peptide (VKDGYI) Synthesis
| Protecting Group | Target Peptide (%) | Aspartimide (%) | α/β-Piperidide (%) | Total Side Products (%) | D-Asp Isomer (%) | Reference(s) |
| H-Asp(OtBu)-OH | 30.6 | 13.7 | 55.7 | 69.4 | 12.4 | |
| H-Asp(OMpe)-OH | 68.3 | 4.8 | 26.9 | 31.7 | 4.9 | |
| H-Asp(OBno)-OH | 98.6 | 0.2 | 1.2 | 1.4 | 0.4 |
Data represents the analysis of crude peptide after treatment with 20% piperidine in DMF for 200 minutes.
Table 2: Performance in the Synthesis of (Gly²)-GLP-2 (a 33-mer peptide)
| Protecting Group | Target Peptide Purity (%) | Notable Impurities | Reference(s) |
| H-Asp(OtBu)-OH | ~50 | Significant aspartimide-related impurities | [3] |
| H-Asp(OBno)-OH | ~75 | Negligible aspartimide-related impurities | [3] |
Purity assessed from crude peptide analysis by HPLC.
Advanced Strategies for Aspartimide Suppression
Beyond the use of sterically hindered esters, other innovative strategies have emerged to combat aspartimide formation.
-
Non-Ester-Based Protecting Groups: The cyanosulfurylide (CSY) protecting group masks the carboxylic acid with a stable C-C bond, completely preventing aspartimide formation.[4][5][6] This group is stable to standard SPPS conditions and is removed post-synthesis using a mild oxidative cleavage with N-chlorosuccinimide (NCS).[4][6]
-
Backbone Protection: Another effective approach is to temporarily protect the backbone amide nitrogen of the residue following the aspartic acid.[7][8] The 2-hydroxy-4-methoxybenzyl (Hmb) group is a well-established backbone protecting group that physically prevents the intramolecular cyclization required for aspartimide formation.[7][8][9]
Experimental Protocols
Protocol 1: Synthesis of Scorpion Toxin II Model Peptide (VKDGYI) for Aspartimide Formation Assay
This protocol is adapted from the comparative studies on aspartic acid protecting groups.[2]
-
Resin and Amino Acid Derivatives: A pre-loaded Fmoc-Ile-Wang resin is typically used as the solid support. Fmoc-protected amino acids with standard side-chain protection are used, with the variable being the protecting group on the aspartic acid residue (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, or Fmoc-Asp(OBno)-OH).
-
Peptide Synthesis: The peptide is assembled using a standard Fmoc/tBu solid-phase synthesis protocol.
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF.
-
Coupling: The next Fmoc-amino acid (4 equivalents) is activated with a coupling reagent such as HBTU (3.95 equivalents) and HOBt (4 equivalents) in the presence of DIPEA (8 equivalents) in DMF. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM.
-
-
Stress Test for Aspartimide Formation: After the synthesis of the full-length peptide, the resin-bound peptide is subjected to extended treatment with 20% piperidine in DMF at room temperature for a prolonged period (e.g., 200 minutes or 18 hours) to simulate the cumulative exposure to base during a long synthesis.[2]
-
Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) for 2-3 hours.
-
Analysis: The crude peptide is precipitated with cold diethyl ether, dried, and then analyzed by reverse-phase HPLC and mass spectrometry to quantify the target peptide and the various aspartimide-related byproducts.
Protocol 2: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the fundamental steps in a single cycle of amino acid addition in Fmoc-SPPS.[10][11][12][13][14]
-
Resin Swelling: The solid support (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like DMF for at least 30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 2 minutes and then 8 minutes) to ensure complete removal.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for a period ranging from 30 minutes to several hours, depending on the specific amino acids being coupled.
-
Washing: The resin is washed with DMF to remove any unreacted amino acid and coupling reagents.
-
Monitoring (Optional): A qualitative test, such as the Kaiser test, can be performed to confirm the completion of the coupling reaction by detecting the absence of free primary amines.
-
Repeat Cycle: These steps are repeated for each amino acid in the peptide sequence.
Visualizing Key Processes in Peptide Synthesis
To better understand the chemical transformations and workflows discussed, the following diagrams are provided.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: General workflow of Fmoc solid-phase peptide synthesis.
Conclusion and Recommendations
The prevention of aspartimide formation is a critical factor in the successful synthesis of peptides containing aspartic acid. While the standard H-Asp(OtBu)-OH is a viable and economical choice for sequences not prone to this side reaction, the data clearly indicates that for more challenging sequences, alternative protecting groups offer a significant advantage.
-
For Routine Synthesis of "Difficult" Peptides: Sterically hindered ester protecting groups, particularly H-Asp(OBno)-OH , provide a superior solution, dramatically reducing aspartimide formation and preserving the chiral integrity of the final peptide with minimal changes to standard synthesis protocols.
-
For Complete Suppression and Enhanced Solubility: The non-ester-based CSY protecting group offers a robust method to completely eliminate aspartimide formation, which is especially beneficial for the synthesis of long or aggregation-prone peptides.[4][5][6]
-
For Targeted Prevention: Backbone protection with groups like Hmb is a highly effective strategy, though it requires the use of specialized dipeptide building blocks.[7][8]
Ultimately, the choice of aspartic acid protecting group should be a strategic decision based on the specific peptide sequence, the length of the synthesis, and the desired purity of the final product. By leveraging the advanced protecting group strategies outlined in this guide, researchers can significantly improve the outcomes of their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
Comparative Analysis of Bulky Ester Protecting Groups for Aspartic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing aspartic acid (Asp) is frequently complicated by the formation of an aspartimide intermediate, particularly during the base-catalyzed removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in Solid-Phase Peptide Synthesis (SPPS). This side reaction can lead to a mixture of products, including α- and β-peptides and racemization at the aspartic acid residue, significantly reducing the yield and purity of the target peptide. A key strategy to mitigate this problem is the use of sterically bulky ester protecting groups for the β-carboxyl group of aspartic acid. This guide provides an objective, data-driven comparison of the performance of several bulky ester protecting groups, offering insights to guide the selection of the most appropriate protecting group for a given synthetic challenge.
Data Presentation: Performance of Bulky Ester Protecting Groups
The following tables summarize quantitative data on the effectiveness of various bulky ester protecting groups in suppressing aspartimide formation. The data is primarily derived from studies on the model peptide scorpion toxin II fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is highly prone to this side reaction.
Table 1: Comparison of Aspartimide Formation with Different Asp Protecting Groups
| Protecting Group | Structure | Aspartimide Formation (%) | D-Asp Formation (%) | Reference |
| tert-Butyl (OtBu) | -C(CH₃)₃ | High (Significant) | High | [1] |
| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Significantly Reduced | Reduced | [2] |
| 3-ethyl-3-pentyl (OEpe) | -C(C₂H₅)₃ | Extremely Low | Low | [1] |
| 4-n-propyl-4-heptyl (OPhp) | -C(C₃H₇)₃ | Extremely Low | Low | [1] |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₃ | Virtually Eliminated | Very Low | [1][2] |
*Values are comparative and sequence-dependent. "High" can represent significant portions of the crude product, while "Virtually Eliminated" implies levels often below the limit of detection under standard conditions.
Table 2: Quantitative Analysis of Aspartimide Formation in the Scorpion Toxin II Model Peptide (VKDGYI)
| Asp Protecting Group | Treatment Conditions | Target Peptide (%) | Aspartimide (%) | Total Piperidides (%) | D-Asp (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF (200 min) | 48.6 | 13.5 | 31.9 | 10.1 | [2] |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF (200 min) | 88.0 | 1.9 | 4.9 | 1.8 | [2] |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF (200 min) | 98.7 | 0.2 | 0.8 | 0.3 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of those used to generate the comparative data.
Protocol 1: Solid-Phase Peptide Synthesis of Scorpion Toxin II Fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
This protocol describes a standard manual Fmoc SPPS procedure.
1. Resin Preparation:
-
Start with 100 mg of Rink Amide resin (substitution ~0.5 mmol/g).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling:
-
In a separate vial, pre-activate a solution of the Fmoc-amino acid (5 equivalents based on resin substitution), HBTU (4.8 equivalents), and N,N-diisopropylethylamine (DIPEA) (10 equivalents) in 2 mL of DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Wash the resin with DMF (3 x 2 mL).
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence: Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, the respective Fmoc-Asp(OR)-OH derivative, Fmoc-Lys(Boc)-OH, and Fmoc-Val-OH. For the comparative studies, different bulky ester protected Asp derivatives (Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, or Fmoc-Asp(OBno)-OH) are used at the corresponding step.
5. Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM), and methanol, then dry under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Protocol 2: Analysis of Crude Peptide by RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and inject it into the HPLC system.
-
Analysis: Integrate the peak areas of the target peptide and the aspartimide-related byproducts to determine their relative percentages.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the use of bulky ester protecting groups for aspartic acid.
Caption: Mechanism of base-catalyzed aspartimide formation and its inhibition by bulky ester protecting groups.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Discussion and Recommendations
The choice of a bulky ester protecting group for aspartic acid has a profound impact on the successful synthesis of peptides prone to aspartimide formation.
-
Fmoc-Asp(OtBu)-OH : This is the most common and least expensive option. However, for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, it often leads to significant aspartimide-related impurities. Its use should be limited to sequences known to be less susceptible to this side reaction.
-
Fmoc-Asp(OMpe)-OH : This derivative offers a significant improvement over OtBu in reducing aspartimide formation and is a good balance between cost and performance for many applications.
-
Fmoc-Asp(OEpe)-OH and Fmoc-Asp(OPhp)-OH : These protecting groups provide excellent suppression of aspartimide formation.[1] They are highly effective for challenging sequences where high purity is critical.
-
Fmoc-Asp(OBno)-OH : This protecting group offers the highest level of protection against aspartimide formation among the commercially available bulky esters.[2] It is the recommended choice for the most challenging sequences, including long peptides with multiple Asp residues or those synthesized using elevated temperatures. The increased steric bulk of the OBno group effectively shields the β-carbonyl from intramolecular attack.[2] While the cost of this building block is higher, the improved purity of the crude peptide can significantly reduce the time and expense of purification, leading to a lower overall cost for the final pure product.
Coupling Efficiency and Solubility: A potential drawback of very bulky protecting groups is a decrease in coupling efficiency due to steric hindrance and increased hydrophobicity.[3] In practice, for many sequences, standard coupling protocols with reagents like HBTU or HATU are sufficient. However, for particularly difficult couplings, extended reaction times or the use of more potent coupling reagents may be necessary. The solubility of these derivatives in DMF is generally sufficient for use in SPPS. For instance, Fmoc-Asp(OEpe)-OH is reported to be clearly soluble in DMF at a concentration of 0.5 M.[4]
Cleavage: The bulky ester protecting groups are cleaved under the standard TFA cocktail conditions used at the end of the synthesis. The bulky carbocations generated during cleavage are effectively scavenged by TIS, and significant alkylation of sensitive residues like tryptophan is generally not observed.[2]
Conclusion
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for aspartic acid is a critical decision that directly impacts the success of the synthesis. While Fmoc-Asp(OtBu)-OH remains a viable option for non-problematic sequences, the use of sterically hindered ester protecting groups is highly recommended for peptides containing motifs prone to aspartimide formation. The data presented in this guide demonstrates a clear trend of decreasing aspartimide formation with increasing steric bulk of the ester group. For the most demanding syntheses, Fmoc-Asp(OBno)-OH provides a robust and effective solution, delivering crude peptides of higher purity and simplifying downstream processing. The initial investment in a more advanced protecting group often pays dividends in the form of higher yields of the desired peptide and reduced purification efforts.
References
A Comparative Guide to HPLC Analysis of Peptides Synthesized with H-Asp(OtBu) and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable downstream applications. The choice of building blocks during solid-phase peptide synthesis (SPPS) significantly impacts the final purity of the crude product. The incorporation of aspartic acid, a common amino acid residue, presents a notable challenge due to the propensity of its side chain to form an aspartimide intermediate, especially when using the standard H-Asp(OtBu)-OH building block.[1][2] This guide provides a comprehensive comparison of HPLC analysis results for peptides synthesized with H-Asp(OtBu)-OH versus alternative protecting groups designed to minimize this problematic side reaction.
The Challenge: Aspartimide Formation
During Fmoc-based SPPS, the repeated exposure to basic conditions (typically piperidine) for the removal of the Fmoc protecting group can catalyze the formation of a cyclic aspartimide intermediate from the aspartic acid residue.[3][4] This intermediate is susceptible to nucleophilic attack by piperidine or water, leading to the formation of several impurities, including α- and β-piperidide adducts, as well as α- and β-aspartyl peptides.[3] Crucially, the β-aspartyl peptide and the epimerized α-aspartyl peptide often co-elute with the target peptide during reverse-phase HPLC (RP-HPLC) analysis, making purification challenging and sometimes impossible.[3]
Performance Comparison of Aspartic Acid Protecting Groups
To mitigate aspartimide formation, various alternative side-chain protecting groups for aspartic acid have been developed. These alternatives primarily focus on increasing steric hindrance around the β-carboxyl group to disfavor the cyclization reaction. The following tables summarize the quantitative performance of these alternatives compared to the standard OtBu group, particularly in sequences prone to aspartimide formation like Asp-Gly motifs.
| Protecting Group | Aspartimide Formation (%) in Model Peptide (VKDGYI) | Target Peptide (%) | Key Advantages & Disadvantages |
| Fmoc-Asp(OtBu)-OH | High (Sequence Dependent) | Variable | Advantage: Cost-effective. Disadvantage: High propensity for aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[2] |
| Fmoc-Asp(OMpe)-OH | Low | High | Advantage: Significantly reduces aspartimide formation due to increased steric hindrance.[5] Disadvantage: Higher cost compared to OtBu. |
| Fmoc-Asp(OBno)-OH | Negligible (<1%) | >90% | Advantage: Virtually eliminates aspartimide formation and subsequent racemization, ensuring high purity.[3][6] Disadvantage: Highest relative cost among the bulky ester protecting groups.[2] |
| Fmoc-Asp(OAll)-OH | Sequence Dependent | Sequence Dependent | Advantage: Orthogonal protecting group that allows for selective on-resin side-chain deprotection. Disadvantage: Requires a palladium catalyst for removal, which can be a source of contamination.[2] |
Experimental Protocols
Reliable comparison of peptide purity requires standardized protocols for synthesis and analysis. Below are detailed methodologies for peptide synthesis using different aspartic acid derivatives and the subsequent HPLC analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for synthesizing a model peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including the respective Fmoc-Asp derivative)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For bulky protecting groups, a double coupling may be performed.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Analysis
This protocol details a standard method for analyzing the purity of the crude peptide.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject 20 µL of the dissolved peptide sample.
-
Gradient Elution: Run a linear gradient to separate the peptide and its impurities. A typical gradient is:
-
5% to 60% B over 30 minutes
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm.[7]
-
Data Analysis: Integrate the peak areas of the chromatogram. Calculate the purity of the target peptide as a percentage of the total peak area.
| HPLC Parameter | Recommended Condition |
| Column | Reversed-phase C18, 1.7-5 µm, 100-300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B over 30 minutes (adjust as needed for peptide hydrophobicity) |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 214 nm (peptide backbone), 280 nm (aromatic residues) |
| Injection Volume | 10-50 µL |
Visualizing Workflows and Mechanisms
To provide a clearer understanding of the chemical processes and experimental workflows, the following diagrams have been generated.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis and analysis.
Caption: Mechanism of base-catalyzed aspartimide formation from an Asp(OtBu) residue.
Caption: Logical workflow for comparing different Aspartic Acid protecting groups.
Conclusion
The selection of an appropriate protecting group for aspartic acid is a critical consideration in peptide synthesis, directly impacting the purity of the final product and the complexity of its purification. While the standard H-Asp(OtBu)-OH is a widely used and cost-effective option, it poses a significant risk of aspartimide formation in susceptible sequences. For challenging syntheses, particularly those involving Asp-Gly or other sensitive motifs, the use of sterically hindered alternatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is highly recommended.[2] Although these reagents are more expensive, they can significantly reduce or even eliminate the formation of hard-to-remove impurities, ultimately leading to a higher yield of the desired pure peptide and more reliable data in subsequent biological assays. The provided protocols and workflows offer a standardized approach for researchers to compare these building blocks and make informed decisions for their specific peptide synthesis needs.
References
- 1. Peptide Purity Analysis (HPLC, includes reference material) [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Fmoc-Asp(OMpe)-OH [cem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
Comparative Guide for the Confirmation of H-Asp-OtBu Incorporation
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid building block is paramount to achieving the desired final peptide sequence and purity. This guide provides a comparative analysis of analytical techniques to confirm the incorporation of L-Aspartic acid β-tert-butyl ester (H-Asp-OtBu), a crucial protected amino acid derivative. We will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering supporting data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
NMR Analysis for this compound Incorporation
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about a molecule in solution. For confirming the incorporation of this compound into a peptide sequence, ¹H NMR is particularly insightful as it allows for the direct observation of protons unique to this residue.
The key diagnostic signals for this compound are the nine protons of the tert-butyl (OtBu) protecting group, which appear as a distinct singlet in a region of the spectrum typically devoid of other signals. The presence and integration of this peak corresponding to nine protons provide strong evidence of successful incorporation.
Data Presentation: NMR Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the this compound residue. Note that exact chemical shifts can vary depending on the solvent, pH, and the surrounding amino acid sequence.
Table 1: Typical ¹H NMR Chemical Shifts for this compound Residue in CDCl₃
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| α-CH | ~4.1 | Triplet | 1H |
| β-CH₂ | ~3.0 | Doublet | 2H |
| β-OtBu | ~1.4 | Singlet | 9H |
Table 2: Typical ¹³C NMR Chemical Shifts for this compound Residue in CDCl₃
| Carbon Assignment | Chemical Shift (δ) ppm |
| α-C=O | ~170 |
| β-C=O | ~170 |
| α-CH | ~50 |
| β-CH₂ | ~37 |
| C(CH₃)₃ | ~82 |
| C(CH₃)₃ | ~28 |
Comparison with Alternative Analytical Methods
While NMR provides excellent structural confirmation, other techniques offer complementary information regarding the incorporation of this compound.
-
Mass Spectrometry (MS): MS is a highly sensitive technique that determines the molecular weight of the peptide.[1] A successful incorporation of this compound will result in a predictable mass increase in the final peptide. This method is particularly useful for confirming the overall success of the coupling reaction.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized peptide.[3][4] By comparing the retention time of the synthesized peptide with a standard or by analyzing the crude reaction mixture, one can infer the success of the coupling step. Chiral HPLC can also be employed to assess the enantiomeric purity of the incorporated amino acid.[5]
Table 3: Comparison of Analytical Methods for Confirmation of this compound Incorporation
| Feature | NMR Spectroscopy | Mass Spectrometry | HPLC |
| Primary Information | Structural confirmation, Purity | Molecular Weight Confirmation | Purity, Quantification |
| Key Advantage | Direct, non-destructive structural evidence | High sensitivity, accurate mass determination | Excellent for purity assessment and quantification |
| Limitations | Lower sensitivity, potential for signal overlap in large peptides | Indirect structural information | Indirect confirmation of incorporation |
| Sample Requirement | Higher concentration (mM range)[6] | Low concentration (µM to nM range) | Low to moderate concentration |
| Analysis Time | Minutes to hours | Minutes | Minutes |
Experimental Protocols
3.1 NMR Sample Preparation and Analysis
This protocol outlines the general steps for preparing a peptide sample for NMR analysis.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
For peptides in aqueous solutions, use 90% H₂O/10% D₂O.[7] The addition of D₂O is necessary for the spectrometer's field lock.[8]
-
Ensure the peptide concentration is in the range of 1-5 mM for optimal signal-to-noise.[6]
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Record a one-dimensional (1D) ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer include:
-
Number of scans: 16-64 (depending on concentration)
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Identify the characteristic singlet of the tert-butyl group around 1.4 ppm.
-
Confirm that the integration of this peak corresponds to nine protons relative to other known protons in the peptide.
-
3.2 Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the peptide (e.g., 1-10 µM) in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
-
Data Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Compare the observed molecular weight with the theoretical molecular weight calculated for the peptide with the incorporated this compound.
-
3.3 HPLC Analysis
-
Sample Preparation:
-
Dissolve the crude or purified peptide in the mobile phase.
-
-
Data Acquisition:
-
Inject the sample onto an appropriate HPLC column (e.g., C18 for reversed-phase).
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptide.
-
Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of the desired product peak and any unreacted starting materials or byproducts.
-
Calculate the purity of the peptide based on the peak areas.
-
Mandatory Visualizations
References
- 1. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. tandfonline.com [tandfonline.com]
- 6. nmr-bio.com [nmr-bio.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Mitigating Aspartimide Formation: Comparing H-Asp(OtBu)-OH with Backbone Protection Strategies
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid presents a significant challenge due to the propensity for aspartimide formation. This side reaction can lead to impurities that are difficult to separate, reducing the overall yield and purity of the target peptide. While the standard building block, Fmoc-Asp(OtBu)-OH, is widely used, a variety of alternative strategies have been developed to suppress this problematic side reaction. This guide provides an objective comparison of Fmoc-Asp(OtBu)-OH with backbone protection strategies and other alternatives, supported by experimental data and detailed protocols to inform synthetic approaches.
The primary issue during the incorporation of aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS) is the base-catalyzed intramolecular cyclization of the aspartic acid residue.[1] This reaction is initiated by the basic conditions used for Fmoc group removal, typically with piperidine, and is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1] The resulting succinimide ring intermediate can then undergo nucleophilic attack, leading to a mixture of the desired α-peptide, the undesired β-peptide, and their racemized forms.[2][3]
Comparing Strategies to Minimize Aspartimide Formation
Several approaches have been developed to overcome the challenge of aspartimide formation. These can be broadly categorized as:
-
Standard Side-Chain Protection: Utilizing the tert-butyl (OtBu) protecting group on the aspartic acid side chain is the most common approach. While cost-effective, its relatively low steric hindrance can be insufficient to prevent cyclization in susceptible sequences.[2][4]
-
Bulky Side-Chain Protecting Groups: To sterically hinder the intramolecular cyclization, bulkier ester protecting groups have been introduced. These include 3-methylpent-3-yl (Mpe), 2,3,4-trimethylpent-3-yl (Die), 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), and 5-n-butyl-5-nonyl (Bno).[5][6][7] These groups have demonstrated increased effectiveness in minimizing aspartimide formation compared to OtBu.[6][7]
-
Backbone Protection: This highly effective strategy involves modifying the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue, thereby preventing it from acting as a nucleophile in the cyclization reaction.[3] The most common backbone protecting groups are 2,4-dimethoxybenzyl (Dmb) and N-2-hydroxy-4-methoxybenzyl (Hmb).[3][8] These are typically introduced as pre-formed dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
-
Pseudoproline Dipeptides: When a serine (Ser), threonine (Thr), or cysteine (Cys) residue follows aspartic acid, pseudoproline dipeptides can be employed.[4] These dipeptides form a temporary oxazolidine or thiazolidine ring structure that disrupts the peptide backbone's conformation, effectively preventing aspartimide formation and improving solubility.[4][9]
-
Modified Deprotection Conditions: Altering the Fmoc deprotection conditions can also reduce aspartimide formation. This includes using weaker bases like piperazine or adding acidic additives such as hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution to lower the basicity.[3][5][10]
Quantitative Comparison of Aspartimide Suppression Strategies
The following table summarizes the performance of different aspartic acid protection strategies in suppressing aspartimide formation based on a model scorpion toxin II peptide fragment (H-Val-Lys-Asp-Xaa-Tyr-Ile-OH), a sequence known to be prone to this side reaction.
| Aspartic Acid Derivative | Aspartimide Formation (%) | Racemization (%) | Reference |
| Fmoc-Asp(OtBu)-OH | High (Sequence Dependent) | High | [11] |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | [7][11] |
| Fmoc-Asp(OBno)-OH | Low | Low | [6][11] |
| Fmoc-Asp(OEpe)-OH | Low | Low | [6] |
| Fmoc-Asp(OPhp)-OH | Low | Low | [6] |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Complete Prevention | Not Applicable | [3] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(Side Chain Protected)-OH
This protocol is suitable for sequences that are not highly susceptible to aspartimide formation.
Materials:
-
Fmoc-Asp(OtBu)-OH or other side-chain protected Asp derivative
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate the Fmoc-Asp derivative (3-5 equivalents) with the coupling reagent (3-5 equivalents) and base (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: Coupling of Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
This protocol is highly recommended for sequences containing the Asp-Gly motif.
Materials:
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
Pre-activate the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide (2-3 equivalents) with the coupling reagent (2-3 equivalents) and base (4-6 equivalents) in DMF.
-
Add the activated dipeptide solution to the resin and couple for 2-4 hours.
-
-
Washing: Wash the resin with DMF.
Protocol 3: Modified Fmoc Deprotection for Aspartimide Suppression
This protocol can be used with standard Fmoc-Asp(OtBu)-OH for moderately susceptible sequences.
Reagent Preparation:
-
Prepare a deprotection solution of 20% piperidine and 0.1M HOBt in DMF.[5] Alternatively, a solution of 5% formic acid in the piperidine/DMF mixture can be used.[10]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with the modified deprotection solution for 10-15 minutes. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF.
Visualizing the Chemistry: Mechanisms and Workflows
To provide a clearer understanding of the chemical principles and experimental processes, the following diagrams illustrate the mechanism of aspartimide formation and a decision workflow for selecting the appropriate synthetic strategy.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Decision workflow for selecting an Asp incorporation strategy.
Conclusion
The successful synthesis of peptides containing aspartic acid requires a careful, sequence-dependent strategy. While the standard Fmoc-Asp(OtBu)-OH is a viable option for sequences not prone to aspartimide formation, more challenging motifs necessitate the use of advanced protective strategies. For the highly susceptible Asp-Gly sequence, the use of a backbone-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is the most effective solution for completely preventing the side reaction.[3] For other problematic sequences, the use of bulkier side-chain protecting groups or modified deprotection conditions can significantly reduce the formation of aspartimide-related impurities, leading to higher purity and yield of the final peptide product. The choice of strategy should be guided by the specific peptide sequence and the desired level of purity for the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Peptides Synthesized with H-Asp-OtBu: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise incorporation of aspartic acid into synthetic peptides is a critical step, often fraught with challenges. The standard building block, H-Asp(OtBu)-OH, while widely used, is notoriously prone to aspartimide formation, a side reaction that can lead to a cascade of impurities, including α- and β-peptide linkages and racemization.[1] This guide provides an objective comparison of synthesis strategies and validation methods to mitigate these issues, supported by experimental data and detailed protocols.
The Challenge: Aspartimide Formation
The primary challenge during the incorporation of aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS) arises from the base-catalyzed intramolecular cyclization of the aspartic acid residue.[1][2] This side reaction is particularly problematic during the repeated piperidine treatments required for Fmoc group removal.[2] The deprotonated backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide ring known as an aspartimide.[3][4] This intermediate is unstable and can be hydrolyzed to yield the desired α-aspartyl peptide, but also the undesirable β-aspartyl peptide isomer and their respective racemized (D-amino acid) versions.[2]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially susceptible due to the low steric hindrance of the following residue.[2][3][5]
References
A Comparative Guide to the Purity Assessment of H-Asp-OtBu Raw Material for Pharmaceutical and Research Applications
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible outcomes. The quality of raw materials like H-Asp-OtBu (L-Aspartic acid 4-tert-butyl ester), a key building block in peptide synthesis, directly impacts the purity, efficacy, and safety of the final therapeutic product. This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound from various suppliers, complete with experimental data and detailed protocols to ensure the integrity of your research and development pipeline.
The comprehensive purity assessment of this compound is not reliant on a single analytical technique but rather a "mass balance" approach.[1] This method involves the quantification of the main component (assay) and various potential impurities, with the final purity calculated by subtracting the sum of all impurities from 100%.[1] Key analytical techniques for a thorough purity profile include High-Performance Liquid Chromatography (HPLC) for related substances, titration for assay, Karl Fischer titration for water content, and Gas Chromatography (GC) for residual solvents.[1] Furthermore, given the chiral nature of the molecule, assessing enantiomeric purity is critical.[2][3][4]
Comparative Analysis of Purity Assessment Techniques
The selection of analytical techniques depends on the specific purity attributes being evaluated. The following table summarizes the primary methods, their applications, and typical performance characteristics for the analysis of this compound.
| Analytical Technique | Parameter Measured | Typical Performance | Primary Use |
| Reversed-Phase HPLC (RP-HPLC) | Related Substances & Degradation Products | Limit of Quantitation (LOQ): ~0.05% | Quantifies process-related impurities and degradation products such as hydrolyzed forms of the ester.[1][5] |
| Chiral HPLC | Enantiomeric Purity | LOQ: ~0.1% | Determines the percentage of the undesirable D-isomer, which can be introduced during synthesis or as an impurity in starting materials.[2][4] |
| Acid-Base Titration | Assay | Precision: <0.5% RSD | Determines the exact amount of the active compound. |
| Karl Fischer Titration | Water Content | LOQ: ~0.01% (Coulometric) | Measures the amount of water in the raw material, which can affect stability and reactivity.[1] |
| Gas Chromatography (GC) | Residual Solvents | LOQ: ~1-50 ppm (solvent dependent) | Quantifies residual solvents from the manufacturing process.[1] |
| ¹H NMR Spectroscopy | Structural Confirmation & Purity | Quantitative (qNMR LOQ ~0.1%) | Confirms the chemical structure and can be used for quantitative purity assessment against a certified standard.[1] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | High Sensitivity | Confirms the identity of the main compound and helps in the identification of unknown impurities.[5] |
Experimental Workflow for Purity Determination
A logical workflow is essential for a comprehensive purity assessment of this compound. The following diagram illustrates the mass balance approach, integrating various analytical techniques to arrive at a final purity value.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the purity assessment of this compound.
Related Substances by Reversed-Phase HPLC
This method is designed to quantify impurities that are structurally similar to this compound, including potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a solution of this compound at approximately 1.0 mg/mL in Mobile Phase A.
-
Quantification: Impurities are quantified using area normalization. The area of each impurity peak is expressed as a percentage of the total peak area.[1]
Enantiomeric Purity by Chiral HPLC
This method determines the presence of the D-enantiomer of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: Typically a mixture of hexane/isopropanol or other non-polar/polar solvent systems. The exact composition must be optimized for the specific chiral column used.
-
Flow Rate: As recommended for the specific column.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a solution of this compound at approximately 1.0 mg/mL in the mobile phase.
-
Quantification: The percentage of the D-isomer is calculated based on the peak areas of the D and L-enantiomers.
Assay by Acid-Base Titration
This method determines the purity of the this compound.
-
Apparatus: Potentiometric titrator.
-
Solvent: Glacial acetic acid.
-
Titrant: 0.1 N Perchloric acid in acetic acid.
-
Procedure:
-
Accurately weigh approximately 150 mg of this compound into a clean, dry titration vessel.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate potentiometrically with standardized 0.1 N perchloric acid.
-
The endpoint is determined from the inflection point of the titration curve.
-
-
Calculation: The percentage assay is calculated based on the volume of titrant consumed, its normality, the weight of the sample, and the molecular weight of this compound (189.21 g/mol ).[6]
Water Content by Karl Fischer Titration
This is the standard method for determining the water content in a sample.[1]
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (e.g., CombiTitrant).
-
Procedure:
-
The titrator is prepared according to the manufacturer's instructions.
-
A known weight of the this compound sample is introduced into the titration vessel.
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation: The water content is calculated automatically by the instrument and is expressed as a percentage.
Logical Relationship of Impurity Formation
Understanding the potential pathways for impurity formation is crucial for a thorough purity assessment. The following diagram illustrates the relationship between the starting material, potential side reactions, and the resulting impurities.
Conclusion
A comprehensive purity assessment of this compound raw material from suppliers is essential for ensuring the quality and consistency of research and drug development outcomes. A multi-faceted approach, combining techniques such as HPLC, chiral HPLC, titration, and GC, as guided by the mass balance principle, provides a robust and accurate purity profile.[1] By implementing the detailed experimental protocols and understanding the potential impurity pathways outlined in this guide, researchers and scientists can confidently select and qualify high-purity this compound for their critical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. skpharmteco.com [skpharmteco.com]
- 4. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.com [capotchem.com]
A Comparative Guide to Coupling Reagents for the Esterification of H-Asp-OtBu
For researchers, scientists, and drug development professionals, the efficient synthesis of protected amino acid derivatives is a critical step in the development of peptide-based therapeutics. The choice of coupling reagent for the esterification of starting materials like H-Asp-OtBu can significantly impact reaction efficiency, product purity, and the formation of undesirable side products. This guide provides an objective, data-driven comparison of three commonly used coupling reagents: HATU, HBTU, and EDC in combination with HOBt.
Performance Comparison of Coupling Reagents
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Key Advantages | Potential Disadvantages |
| HATU | 95-99 | >98 | 2-6 | High reactivity, low racemization, effective for sterically hindered couplings.[1] | Higher cost, potential for guanidinylation side reactions if used in excess.[2][3] |
| HBTU | 90-95 | >95 | 2-4 | Good balance of reactivity and cost, reliable for standard couplings.[1] | Can be less effective for highly sterically hindered couplings compared to HATU.[1] |
| EDC/HOBt | 85-92 | >95 | 12-24 | Cost-effective, water-soluble byproducts are easily removed during workup.[1] | Generally lower reactivity leading to longer reaction times.[1] |
Note: The data presented is based on the solution-phase synthesis of a dipeptide and serves as a proxy for the relative performance of these coupling reagents in a similar chemical transformation. Actual results for the esterification of this compound may vary depending on the specific alcohol and reaction conditions.
Experimental Protocols
The following are representative protocols for the esterification of this compound with a generic primary alcohol (R-OH). These protocols are adapted from established methods for amide bond formation.[4]
Protocol 1: Esterification using HATU
Materials:
-
H-Asp(OtBu)-OH
-
Primary Alcohol (R-OH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve H-Asp(OtBu)-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[4]
-
Add the primary alcohol (R-OH) (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise to the mixture. An initial effervescence may be observed.[4]
-
Stir the reaction mixture at room temperature for 2-6 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Esterification using HBTU
Materials:
-
H-Asp(OtBu)-OH
-
Primary Alcohol (R-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve H-Asp(OtBu)-OH (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add the primary alcohol (R-OH) (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise to the mixture and stir for 5 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the same work-up and purification procedure as described in Protocol 1.
Protocol 3: Esterification using EDC/HOBt
Materials:
-
H-Asp(OtBu)-OH
-
Primary Alcohol (R-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve H-Asp(OtBu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.[4]
-
Add the primary alcohol (R-OH) (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise to the mixture and stir for 5 minutes.[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the same work-up and purification procedure as described in Protocol 1.
General Workflow for Esterification
The following diagram illustrates the general workflow for the solution-phase esterification of this compound using a coupling reagent.
Caption: General workflow for the esterification of this compound.
Conclusion
The choice of coupling reagent for the esterification of this compound depends on the specific requirements of the synthesis. For high-yield and rapid reactions, particularly with sterically demanding alcohols, HATU is an excellent but more costly option. HBTU offers a reliable and cost-effective alternative for standard transformations. For applications where cost is a primary concern and longer reaction times are acceptable, EDC/HOBt is a suitable choice, with the added benefit of easy byproduct removal. Researchers should consider these factors to select the optimal reagent for their specific synthetic needs.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. peptide.com [peptide.com]
A Comparative Guide to Reducing Aspartimide Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aspartimide formation is a significant challenge in solid-phase peptide synthesis (SPPS), leading to impurities that are often difficult to separate from the target peptide. This guide provides an objective comparison of various additives and strategies designed to minimize this side reaction, supported by experimental data to inform the selection of the most effective approach for your specific needs.
Comparison of Additive Effectiveness
The following table summarizes the performance of different strategies in reducing aspartimide formation. The data is compiled from various studies, and it is important to note that direct comparison can be challenging due to variations in model peptides, reaction conditions, and analytical methods.
| Strategy | Additive/Protecting Group | Model Peptide / Conditions | Aspartimide Formation (%) | Reference |
| Standard Condition | Fmoc-Asp(OtBu)-OH | VKDGYI / 20% Piperidine in DMF | High (Sequence Dependent) | |
| Acidic Additive | 0.1 M HOBt in 20% Piperidine/DMF | Not specified | Significantly Reduced | [1] |
| 0.1 M Formic Acid in 30% Piperidine | Not specified | Slight Improvement | [2] | |
| Weaker Base | 50% Morpholine in DMF | Toxin II model peptide | 1.2% (RT), 4.3% (45°C) | [3] |
| Piperazine | Not specified | Less side reaction than piperidine | [4] | |
| Sterically Hindered Protecting Groups | Fmoc-Asp(OMpe)-OH | VKDGYI / 20% Piperidine in DMF | Significantly Reduced | [1] |
| Fmoc-Asp(OBno)-OH | VKDGYI / 20% Piperidine in DMF (100 cycles simulation) | ~0.1%/cycle | ||
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Not specified | Completely Inhibits | [5] |
| Novel Protecting Group | Fmoc-Asp(CSY)-OH | Teduglutide Synthesis | Not Detected | [6] |
Key Takeaways:
-
Backbone protection using Fmoc-Asp(OtBu)-(Dmb)Gly-OH is the most effective method to completely prevent aspartimide formation, especially for highly susceptible sequences like Asp-Gly.[5][7]
-
Sterically hindered protecting groups , particularly Fmoc-Asp(OBno)-OH, have demonstrated a very high level of suppression of aspartimide formation.
-
Weaker bases like morpholine can significantly reduce aspartimide formation compared to piperidine.[3]
-
Acidic additives such as HOBt offer a notable reduction in aspartimide formation when added to the standard piperidine deprotection solution.[1]
-
Novel protecting groups like Cyanosulfurylides (CSY) show great promise in completely suppressing aspartimide formation.[6]
Cost-Benefit Analysis
While highly effective, advanced strategies for mitigating aspartimide formation come at an increased cost for the specialized amino acid derivatives.
| Amino Acid Derivative | Relative Cost | Benefit |
| Fmoc-Asp(OtBu)-OH | Standard | Low cost, readily available |
| Fmoc-Asp(OMpe)-OH | Higher | Good reduction of aspartimide |
| Fmoc-Asp(OBno)-OH | High | Excellent reduction of aspartimide |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Very High | Complete prevention of aspartimide |
Note: Relative costs are approximate and can vary between suppliers.
The additional cost of specialized monomers can be justified by the significant savings in time and resources associated with challenging purification of the final peptide or even the complete failure of a synthesis.[1]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for Evaluating Aspartimide Formation
This protocol describes the synthesis of a model peptide on a rink amide resin using Fmoc/tBu chemistry, followed by a prolonged piperidine treatment to simulate multiple deprotection cycles and induce aspartimide formation for comparative analysis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (including the specific Asp derivative to be tested)
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Deprotection reagent: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC grade solvents for analysis
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Forced Aspartimide Formation: After synthesis of the desired peptide sequence, treat the peptidyl-resin with 20% piperidine in DMF for an extended period (e.g., 4 hours) to simulate multiple deprotection cycles.[8]
-
Final Deprotection and Cleavage:
-
Wash the resin with DMF and then DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
-
Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.
Analytical HPLC Method for Quantification of Aspartimide
System and Column:
-
Reverse-phase HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
Gradient:
-
A typical linear gradient for peptide analysis is 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.[9]
Analysis:
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A and filter through a 0.22 µm syringe filter.
-
Injection: Inject the sample onto the equilibrated column.
-
Detection: Monitor the elution profile at 214 nm or 220 nm.
-
Quantification: Identify the peaks corresponding to the target peptide and the aspartimide-related impurities. The percentage of aspartimide formation can be calculated based on the peak area of the impurities relative to the total peak area.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of aspartimide formation and points of intervention for various inhibitory strategies.
Caption: A typical experimental workflow for the comparative evaluation of additives to reduce aspartimide formation.
References
- 1. biotage.com [biotage.com]
- 2. Fmoc-Asp(OtBu)-(Dmb)Gly-OH 1g [cem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Asp(OtBu)-(Dmb)Gly-OH Novabiochem 900152-72-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of H-Asp-OtBu: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of H-Aspartic Acid(tert-Butyl Ester)
This document provides procedural guidance for the safe and compliant disposal of H-Asp-OtBu (tert-butyl (2S)-2-aminosuccinate) and its common salt forms, such as H-Asp(OtBu)-OtBu HCl. The information is intended for researchers, scientists, and drug development professionals to ensure adherence to safety protocols and environmental regulations.
While this compound is not generally classified as a hazardous substance under OSHA's Hazard Communication Standard, proper disposal is crucial to prevent environmental contamination.[1] All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][3] Always wear appropriate personal protective equipment (PPE).[1]
Recommended PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Splash goggles or a face shield
-
Laboratory coat
Quantitative Safety Data
The National Fire Protection Association (NFPA) 704 standard provides a general safety profile for related compounds.
| Hazard | Rating | Description |
| Health | 0 | Poses no health hazard, and no precautions are necessary beyond ordinary combustible materials.[1] |
| Flammability | 0 | Materials that will not burn under typical fire conditions.[1] |
| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] Do not let the chemical enter drains or be disposed of in regular trash.[1][4]
Phase 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with:
-
The full chemical name: "H-Asp(OtBu)-OH" or "tert-butyl (2S)-2-aminosuccinate" and any other relevant identifiers.
-
The words "Hazardous Waste" (as a best practice for chemical waste).
-
An indication of the hazards, even if minimal.
-
The accumulation start date.
-
-
Collect Waste:
-
Solid Waste: Carefully collect any unused or expired solid material, as well as contaminated items like weighing paper and gloves, in the designated solid waste container.[1] Avoid methods that generate dust.[1]
-
Liquid Waste: For solutions containing this compound, use a dedicated liquid hazardous waste container.
-
Phase 2: Storage and Handover
-
Storage: Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for collection and proper disposal.[1]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
-
Handover: Transfer the waste container to authorized EHS or waste management personnel for final disposal at a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use and consultation with your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Operational Guide for Handling H-Asp-OtBu
This guide provides immediate and essential safety protocols, handling procedures, and disposal plans for H-Asp(OtBu)-OH (L-Aspartic acid β-tert-butyl ester) and its common salt, H-Asp(OtBu)-OtBu HCl. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Data
While H-Asp-OtBu is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care to avoid potential irritation and environmental contamination.[1][2] The primary risks are associated with inhalation of dust, and skin or eye contact.[3]
Quantitative Safety Data Summary:
The safety profile, according to the National Fire Protection Association (NFPA) 704 standard, is summarized below.
| Hazard | Rating | Description |
| Health | 0 | Poses no immediate health hazard.[1][4] |
| Flammability | 0 | Will not burn under typical fire conditions.[1][4] |
| Reactivity | 0 | Normally stable, even under fire exposure, and not reactive with water.[1][4] |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following personal protective equipment should be worn when handling this compound.
-
Eye and Face Protection : Safety glasses with side shields conforming to EN166 or NIOSH-approved goggles are required to protect against dust particles and splashes.[5][6] For operations with a high risk of splashing, a face shield should be used in conjunction with goggles.[6]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][6] Gloves should be inspected before use and disposed of properly after handling the material.[5]
-
Body Protection : A laboratory coat is mandatory.[1][6] For larger quantities or when generating dust, a disposable gown or impervious clothing may be necessary.[5]
-
Respiratory Protection : While generally not required in a well-ventilated area, if dust is generated, a NIOSH-approved N95 or higher-rated respirator should be used.[7]
Operational Protocols: Handling and Storage
Handling:
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[1][4]
-
Avoid Dust Formation : Take care to avoid the formation and dispersion of dust and aerosols during weighing and transfer.[1][4][5]
-
Hygiene : Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking.[3]
Storage:
-
Container : Keep the container tightly closed in a dry and cool place.[3][5]
-
Temperature : For long-term storage, it is recommended to store the compound at temperatures not exceeding 5°C (41°F).[3]
-
Incompatibilities : Store away from strong oxidizing agents.[3]
Spill and Emergency Procedures
Small Spills:
-
Isolate the Area : Cordon off the area to prevent further contamination.
-
Personal Protection : Ensure appropriate PPE is worn before cleaning the spill.
-
Containment : Use appropriate tools to gently sweep or shovel the spilled solid material into a designated and labeled waste container.[1][3] Avoid methods that generate dust.[1]
-
Decontamination : Clean the spill area with soap and water.
First Aid Measures:
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen.[4]
-
Skin Contact : Wash the affected area with soap and plenty of water.[3][4]
-
Eye Contact : Rinse eyes thoroughly with plenty of water for at least 15 minutes.[4][5]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[3][4]
In all cases of significant exposure, consult a physician.[5]
Disposal Plan
Discharge of this compound into the environment must be avoided.[1][5]
Step-by-Step Disposal Protocol:
-
Collection : Carefully collect unused or waste material in a suitable, clearly labeled, and closed container.[1]
-
Waste Stream : While not federally regulated as hazardous, it should be disposed of as chemical waste.[1]
-
Professional Disposal : Arrange for disposal through a licensed professional waste disposal service.[1] Do not let the chemical enter drains.[1]
-
Empty Containers : Thoroughly empty and rinse containers. The rinsate should be collected as chemical waste. Once clean, deface the label before recycling or disposal.[8]
Experimental Workflow: General Laboratory Use
Below is a general workflow for the use of this compound in a laboratory setting.
Caption: General workflow for laboratory use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. peptide.com [peptide.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
